molecular formula C9H12ClNO2 B1596709 Ethyl 4-methylnicotinate hydrochloride CAS No. 6316-72-9

Ethyl 4-methylnicotinate hydrochloride

Cat. No.: B1596709
CAS No.: 6316-72-9
M. Wt: 201.65 g/mol
InChI Key: LFQRYSKZJUXMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methylnicotinate hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 4-methylnicotinate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 4-methylnicotinate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-methylnicotinate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-methylpyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-3-12-9(11)8-6-10-5-4-7(8)2;/h4-6H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQRYSKZJUXMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372897
Record name Ethyl 4-methylnicotinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6316-72-9
Record name 6316-72-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22598
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-methylnicotinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Hypothesized Mechanism of Action of Ethyl 4-methylnicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-methylnicotinate hydrochloride is a nicotinic acid derivative with potential therapeutic applications stemming from its vasodilatory properties. Due to a lack of direct studies on this specific compound, this technical guide synthesizes information from structurally related nicotinic acid esters to propose a hypothesized mechanism of action. We postulate that ethyl 4-methylnicotinate hydrochloride primarily induces vasodilation through a prostaglandin-mediated pathway, initiated by the activation of the G protein-coupled receptor GPR109A on epidermal Langerhans cells. This guide will provide a detailed exploration of this proposed signaling cascade, alongside a comprehensive overview of experimental protocols to validate this hypothesis. Furthermore, we will briefly discuss potential alternative mechanisms, such as interaction with nicotinic acetylcholine receptors, and present the chemical properties and synthesis of the parent compound, ethyl 4-methylnicotinate.

Introduction: Unraveling the Pharmacology of a Novel Nicotinic Acid Ester

Nicotinic acid (niacin) and its esters have long been recognized for their significant pharmacological effects, most notably their impact on lipid metabolism and their profound vasodilatory properties.[1] The latter effect, often observed as cutaneous flushing, is a key characteristic that has been harnessed for therapeutic benefit in conditions requiring increased blood flow. Ethyl 4-methylnicotinate, as a derivative of nicotinic acid, is expected to share a similar pharmacological profile. The hydrochloride salt form enhances its solubility, making it a suitable candidate for formulation and administration.

This guide puts forth a hypothesized mechanism of action for ethyl 4-methylnicotinate hydrochloride, drawing parallels with the well-established pathways of nicotinic acid and its other esters. The central hypothesis is that its primary mode of action involves the stimulation of prostaglandin synthesis, leading to localized vasodilation. This document will serve as a foundational resource for researchers, providing a theoretical framework and practical experimental designs to elucidate the precise molecular interactions and cellular signaling pathways governed by this compound.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties of ethyl 4-methylnicotinate is fundamental for its study and application.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
CAS Number 6316-72-9[2]
Synonyms Ethyl 4-methylpyridine-3-carboxylate[3]

The synthesis of ethyl 4-methylnicotinate can be achieved through the esterification of 4-methylnicotinic acid. A general synthetic route involves the reaction of 4-methylnicotinic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.[4] The hydrochloride salt can then be prepared by treating the ethyl 4-methylnicotinate base with hydrochloric acid.

Hypothesized Primary Mechanism of Action: The Prostaglandin-Mediated Vasodilation Pathway

Based on the extensive research on nicotinic acid and its esters, we propose that the principal mechanism of action for ethyl 4-methylnicotinate hydrochloride is the induction of cutaneous vasodilation through the prostaglandin signaling cascade.[5][6] This pathway can be dissected into several key steps:

3.1. Receptor Activation:

The initial event is hypothesized to be the binding of ethyl 4-methylnicotinate to the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G).[1] This receptor is predominantly expressed on the surface of epidermal Langerhans cells , a type of dendritic cell in the skin.[6]

3.2. Intracellular Signaling and Prostaglandin Synthesis:

Upon agonist binding, GPR109A activates an intracellular signaling cascade that leads to the activation of phospholipase A2 (PLA2) . PLA2 then catalyzes the release of arachidonic acid from the cell membrane phospholipids. Arachidonic acid is subsequently metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) to form the unstable intermediate prostaglandin H2 (PGH2) . PGH2 is then converted into various prostaglandins by specific synthases. For the flushing response associated with nicotinic acid, the key prostaglandins produced are prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2) .[6]

3.3. Prostaglandin Action on Vascular Smooth Muscle:

PGD2 and PGE2 are released from the Langerhans cells and diffuse to the surrounding dermal capillaries.[6] They then bind to their respective receptors on the vascular smooth muscle cells:

  • PGD2 binds to the DP1 receptor .[6]

  • PGE2 binds to the EP2 and EP4 receptors .[6]

Binding of these prostaglandins to their G protein-coupled receptors on vascular smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets that ultimately cause the relaxation of the smooth muscle cells, resulting in vasodilation .[7]

Diagram of the Hypothesized Prostaglandin-Mediated Vasodilation Pathway

G cluster_0 Langerhans Cell cluster_1 Vascular Smooth Muscle Cell EMN Ethyl 4-methylnicotinate Hydrochloride GPR109A GPR109A Receptor EMN->GPR109A Binds to PLA2 Phospholipase A2 (activated) GPR109A->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases COX COX-1 / COX-2 AA->COX Metabolized by PGH2 Prostaglandin H2 COX->PGH2 PGD2_Synthase PGD2 Synthase PGH2->PGD2_Synthase PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase PGD2 Prostaglandin D2 PGD2_Synthase->PGD2 PGE2 Prostaglandin E2 PGE2_Synthase->PGE2 DP1 DP1 Receptor PGD2->DP1 Binds to EP2_4 EP2/EP4 Receptors PGE2->EP2_4 Binds to Relaxation Muscle Relaxation (Vasodilation) DP1->Relaxation EP2_4->Relaxation

Caption: Hypothesized signaling pathway of ethyl 4-methylnicotinate hydrochloride-induced vasodilation.

Potential Alternative Mechanism of Action: Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

While the prostaglandin-mediated pathway is the most probable mechanism, the structural similarity of ethyl 4-methylnicotinate to nicotine warrants consideration of its potential interaction with nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems and are involved in a vast array of physiological processes.

It is conceivable that ethyl 4-methylnicotinate could act as an agonist or antagonist at specific nAChR subtypes. However, without experimental data, this remains a speculative hypothesis. Further investigation would be required to determine if this compound has any affinity for nAChRs and what the functional consequences of such an interaction might be.

Experimental Protocols for Mechanistic Validation

To validate the hypothesized mechanism of action of ethyl 4-methylnicotinate hydrochloride, a series of in vitro and ex vivo experiments are proposed.

5.1. In Vitro Vasodilation Assay

This assay will determine the direct vasodilatory effect of the compound on isolated blood vessels.

  • Objective: To measure the concentration-dependent vasodilation induced by ethyl 4-methylnicotinate hydrochloride.

  • Methodology:

    • Isolate small arteries (e.g., from human subcutaneous tissue) and mount them in a wire myograph system.[8]

    • Maintain the arteries in a physiological salt solution at 37°C, gassed with 95% O₂ and 5% CO₂.

    • Pre-constrict the arteries with a vasoconstrictor agent (e.g., phenylephrine) to establish a stable tone.

    • Generate a cumulative concentration-response curve by adding increasing concentrations of ethyl 4-methylnicotinate hydrochloride to the bath.

    • Measure the relaxation of the arterial rings as a percentage of the pre-constriction tone.

    • To investigate the role of prostaglandins, repeat the experiment in the presence of a COX inhibitor (e.g., indomethacin). A significant reduction in vasodilation would support the prostaglandin-mediated mechanism.[5]

Diagram of the In Vitro Vasodilation Assay Workflow

G Start Isolate & Mount Arterial Rings Pre_Constrict Pre-constrict with Phenylephrine Start->Pre_Constrict Add_Compound Add Ethyl 4-methylnicotinate HCl (Cumulative Concentrations) Pre_Constrict->Add_Compound COX_Inhibitor Repeat with COX Inhibitor (e.g., Indomethacin) Pre_Constrict->COX_Inhibitor Measure_Relaxation Measure Relaxation (Vasodilation) Add_Compound->Measure_Relaxation Analyze Analyze Data & Compare Curves Measure_Relaxation->Analyze COX_Inhibitor->Add_Compound

Caption: Workflow for the in vitro vasodilation assay.

5.2. Prostaglandin Release Assay

This assay will directly measure the release of PGD2 and PGE2 from cells upon stimulation with the compound.

  • Objective: To quantify the release of PGD2 and PGE2 from a relevant cell line (e.g., a human Langerhans cell line or primary dendritic cells) in response to ethyl 4-methylnicotinate hydrochloride.

  • Methodology:

    • Culture the selected cells in appropriate media.

    • Stimulate the cells with various concentrations of ethyl 4-methylnicotinate hydrochloride for a defined period.

    • Collect the cell culture supernatant.

    • Measure the concentration of PGD2 and PGE2 in the supernatant using a sensitive and specific method such as:

      • Enzyme-Linked Immunosorbent Assay (ELISA): A widely available and relatively straightforward method.[9]

      • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high specificity and sensitivity for the quantification of multiple prostaglandins simultaneously.[10]

    • A dose-dependent increase in PGD2 and PGE2 release would provide strong evidence for the proposed mechanism.

5.3. Nicotinic Acetylcholine Receptor Binding Assay

This assay will investigate the potential interaction of the compound with nAChRs.

  • Objective: To determine if ethyl 4-methylnicotinate hydrochloride binds to nAChRs.

  • Methodology:

    • Use a competitive binding assay format with a known radiolabeled or fluorescently labeled nAChR ligand (e.g., [³H]-epibatidine or α-bungarotoxin).[11]

    • Prepare cell membranes from a cell line expressing a specific nAChR subtype of interest.

    • Incubate the membranes with the labeled ligand in the presence of increasing concentrations of unlabeled ethyl 4-methylnicotinate hydrochloride.

    • Measure the displacement of the labeled ligand.

    • If ethyl 4-methylnicotinate hydrochloride binds to the receptor, it will compete with the labeled ligand, leading to a decrease in the measured signal. This would indicate an interaction that warrants further functional characterization.

Conclusion

While direct experimental evidence is currently lacking, the structural similarity of ethyl 4-methylnicotinate hydrochloride to other nicotinic acid esters provides a strong basis for a hypothesized mechanism of action centered on prostaglandin-mediated vasodilation. This guide has detailed this proposed pathway, from receptor activation to the physiological response, and has provided a clear roadmap of experimental protocols to validate these hypotheses. The elucidation of the precise mechanism of action of ethyl 4-methylnicotinate hydrochloride will be crucial for its potential development as a therapeutic agent. The proposed studies will not only confirm its primary mode of action but also uncover any potential off-target effects, thereby ensuring a comprehensive understanding of its pharmacological profile.

References

  • What is the mechanism of Nicotinyl Alcohol? - Patsnap Synapse. (2024-07-18). Retrieved from [Link]

  • Kamal-Eldin, A., & Moazzami, A. A. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. British Journal of Pharmacology, 152(5), 657–672. Retrieved from [Link]

  • Kaijser, L., Eklund, B., Olsson, A. G., & Carlson, L. A. (1979). Dissociation of the effects of nicotinic acid on vasodilatation and lipolysis by a prostaglandin synthesis inhibitor, indomethacin, in man. Medical Biology, 57(2), 114–117. Retrieved from [Link]

  • Kamal-Eldin, A., & Moazzami, A. A. (2014). Proposed mechanism of nicotinic acid-induced vasodilation (flushing). ResearchGate. Retrieved from [Link]

  • Kong, D., et al. (2022). Prostaglandin D2 signaling and cardiovascular homeostasis. Journal of Molecular and Cellular Cardiology, 167, 1-9. Retrieved from [Link]

  • Tang, E. H., et al. (2010). The vasoconstrictor activities of prostaglandin D2 via the thromboxane prostanoid receptor and E prostanoid receptor-3 outweigh its concurrent vasodepressor effect mainly through D prostanoid receptor-1 ex vivo and in vivo. British Journal of Pharmacology, 161(3), 576-590. Retrieved from [Link]

  • Prostaglandin D2 signaling and cardiovascular homeostasis | Request PDF - ResearchGate. Retrieved from [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. Retrieved from [Link]

  • Lifestyle factors affecting the pathogenesis of androgenetic alopecia: a literature review. (n.d.). Retrieved from [Link]

  • Murata, T., et al. (2013). Prostaglandin D2-DP Signaling Promotes Endothelial Barrier Function via the cAMP/PKA/Tiam1/Rac1 Pathway. Arteriosclerosis, Thrombosis, and Vascular Biology, 33(4), 812-820. Retrieved from [Link]

  • Golovko, M. Y., et al. (2012). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 53(11), 2445-2453. Retrieved from [Link]

  • Vasodilatation in human subcutaneous resistance arteries (Nitric oxide donor). (n.d.). Retrieved from [Link]

  • Green, W. N., & Claudio, T. (1993). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. Cell, 74(1), 57-69. Retrieved from [Link]

  • Tseng, H., et al. (2016). Human Vascular Microphysiological System for in vitro Drug Screening. Scientific Reports, 6, 21579. Retrieved from [Link]

  • Anatoxin-a Receptor-Binding Assay* (Microtiter Plate). (n.d.). Retrieved from [Link]

  • WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents.
  • Chen, L., Martin, G. B., & Rechnitz, G. A. (1993). Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. Analytical Chemistry, 65(18), 2530-2534. Retrieved from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Retrieved from [Link]

  • Antihyperlipidemic Drug (Part 06 Final) | Nicotinic Acid (Niacin) Mechanism of Action. (2019-08-06). Retrieved from [Link]

  • 085902: Acetylcholine Receptor (AChR)-binding Antibodies - Labcorp. Retrieved from [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. (n.d.). Retrieved from [Link]

  • ethyl 4-methylnicotinate - 6316-72-9, C9H11NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to Investigating the Therapeutic Potential of Ethyl 4-methylnicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of Ethyl 4-methylnicotinate hydrochloride. Given the limited direct biological data on this specific molecule, this document serves as a strategic roadmap, leveraging established knowledge of structurally similar compounds to propose and validate potential therapeutic targets.

Executive Summary: The Rationale for Investigation

Ethyl 4-methylnicotinate hydrochloride is a derivative of nicotinic acid (Niacin/Vitamin B3). Its parent compound, ethyl nicotinate, is a well-documented topical vasodilator used to treat musculoskeletal pain by increasing blood flow to the affected area.[1][2][3] The primary mechanism of action for nicotinic acid esters is believed to be the localized release of prostaglandins, leading to vasodilation.[1][4] The addition of a methyl group at the 4-position of the pyridine ring in Ethyl 4-methylnicotinate hydrochloride may modulate its potency, selectivity, and pharmacokinetic properties compared to its parent compound. This structural modification warrants a thorough investigation into its therapeutic potential, particularly in the realms of inflammatory conditions and vascular disorders.

This guide outlines a logical, multi-stage research plan to elucidate the mechanism of action and identify key therapeutic targets of Ethyl 4-methylnicotinate hydrochloride.

Proposed Primary Therapeutic Target: Prostaglandin Synthesis Pathway

Based on the known effects of related nicotinic acid esters, the most probable primary therapeutic target is the prostaglandin synthesis pathway, specifically the induction of prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2) release from dermal and vascular endothelial cells.[1][4] These prostaglandins are potent vasodilators and play a crucial role in inflammatory responses.

Proposed Mechanism of Action

We hypothesize that topical application of Ethyl 4-methylnicotinate hydrochloride leads to its passive diffusion across the stratum corneum. In the epidermis and dermis, the compound interacts with and activates dermal endothelial cells and Langerhans cells. This activation triggers the arachidonic acid cascade, leading to the synthesis and release of vasodilatory prostaglandins (primarily PGD2 and PGE2). These prostaglandins then act on vascular smooth muscle cells, causing relaxation and increased local blood flow.

Visualization of the Proposed Signaling Pathway

Prostaglandin_Pathway Proposed Mechanism of Action for Ethyl 4-methylnicotinate hydrochloride cluster_0 Dermal Application cluster_1 Cellular Activation cluster_2 Biochemical Cascade cluster_3 Physiological Effect EMNHCl Ethyl 4-methylnicotinate hydrochloride Endothelial_Cells Dermal Endothelial Cells EMNHCl->Endothelial_Cells Langerhans_Cells Langerhans Cells EMNHCl->Langerhans_Cells Arachidonic_Acid Arachidonic Acid Release Endothelial_Cells->Arachidonic_Acid Langerhans_Cells->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins PGD2 & PGE2 Synthesis COX_Enzymes->Prostaglandins Vasodilation Vasodilation Prostaglandins->Vasodilation Increased_Blood_Flow Increased Blood Flow Vasodilation->Increased_Blood_Flow

Caption: Proposed signaling pathway for Ethyl 4-methylnicotinate hydrochloride-induced vasodilation.

Experimental Workflow for Target Validation

A phased approach is recommended to systematically validate the proposed therapeutic targets.

Phase 1: In Vitro Characterization

Objective: To confirm the vasodilatory effect and prostaglandin-mediated mechanism in cell culture models.

Experimental Protocols:

  • Cell Viability Assay:

    • Cell Lines: Human Dermal Microvascular Endothelial Cells (HDMEC) and primary human keratinocytes.

    • Protocol:

      • Seed cells in 96-well plates and allow them to adhere overnight.

      • Treat cells with a concentration range of Ethyl 4-methylnicotinate hydrochloride (e.g., 1 µM to 1 mM) for 24 and 48 hours.

      • Assess cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions.

      • Determine the non-toxic concentration range for subsequent experiments.

  • Prostaglandin Release Assay:

    • Cell Lines: HDMEC and Langerhans-like cell line (e.g., MUTZ-3).

    • Protocol:

      • Culture cells to confluence in 24-well plates.

      • Treat cells with non-toxic concentrations of Ethyl 4-methylnicotinate hydrochloride for various time points (e.g., 1, 4, 8, 24 hours).

      • Collect the cell culture supernatant.

      • Quantify the concentration of PGD2 and PGE2 in the supernatant using commercially available ELISA kits.

      • Include a positive control (e.g., arachidonic acid) and a vehicle control.

  • Mechanism of Action - COX Inhibition:

    • Protocol:

      • Pre-treat HDMEC or MUTZ-3 cells with a non-selective COX inhibitor (e.g., indomethacin) or selective COX-1/COX-2 inhibitors for 1 hour.

      • Treat the cells with an effective concentration of Ethyl 4-methylnicotinate hydrochloride determined from the prostaglandin release assay.

      • Measure PGD2 and PGE2 release as described above.

      • A significant reduction in prostaglandin release in the presence of COX inhibitors would support the proposed mechanism.

Phase 2: Ex Vivo and In Vivo Models

Objective: To confirm the vasodilatory and potential anti-inflammatory effects in more complex biological systems.

Experimental Protocols:

  • Ex Vivo Skin Perfusion Model:

    • Model: Use freshly excised human or porcine skin in a perfusion chamber.

    • Protocol:

      • Topically apply a formulation containing Ethyl 4-methylnicotinate hydrochloride.

      • Monitor changes in dermal blood flow using Laser Doppler Flowmetry.

      • Collect the perfusate at different time points and measure prostaglandin levels.

  • In Vivo Murine Model of Inflammation:

    • Model: Carrageenan-induced paw edema in mice.

    • Protocol:

      • Topically apply a gel formulation of Ethyl 4-methylnicotinate hydrochloride to the hind paw of the mice.

      • After 30 minutes, inject carrageenan into the sub-plantar surface of the paw.

      • Measure paw volume at regular intervals using a plethysmometer.

      • A reduction in paw edema compared to the vehicle control would indicate anti-inflammatory activity. This model was used to assess a related compound, ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, which showed potent anti-inflammatory and analgesic effects.[5]

Data Presentation and Interpretation
Experiment Primary Outcome Measures Positive Result Interpretation
Cell Viability AssayIC50 valueEstablishes the therapeutic window for in vitro studies.
Prostaglandin Release AssayFold-increase in PGD2/PGE2Confirms the ability of the compound to induce prostaglandin synthesis.
COX Inhibition Assay% reduction in PGD2/PGE2Validates the dependence of the mechanism on COX enzymes.
Ex Vivo Skin Perfusion% increase in blood flowDemonstrates a direct vasodilatory effect in a relevant tissue model.
In Vivo Inflammation Model% reduction in paw edemaIndicates potential anti-inflammatory therapeutic efficacy.

Secondary and Exploratory Therapeutic Targets

While the prostaglandin pathway is the primary hypothesized target, other potential mechanisms warrant investigation.

  • Transient Receptor Potential (TRP) Channels: Some nicotinic acid esters are known to activate TRP channels (e.g., TRPV1), which are involved in the sensation of heat and vasodilation.

  • Nicotinic Acid Receptors: Investigate potential interactions with GPR109A (HM74A), the receptor for nicotinic acid, although this is typically associated with systemic effects on lipid metabolism.

Experimental Workflow for Secondary Target Validation

Secondary_Target_Validation Workflow for Secondary Target Validation Start Hypothesize Secondary Targets (TRP Channels, GPR109A) Calcium_Imaging Calcium Imaging in TRP-expressing cells (e.g., HEK293-TRPV1) Start->Calcium_Imaging Receptor_Binding Radioligand Binding Assays for GPR109A Start->Receptor_Binding Analysis Analyze Data for Agonist/Antagonist Activity Calcium_Imaging->Analysis Functional_Assay cAMP Accumulation Assay in GPR109A-expressing cells Receptor_Binding->Functional_Assay Functional_Assay->Analysis Pathway_Elucidation Elucidate Contribution to Overall Pharmacological Profile Analysis->Pathway_Elucidation

Caption: A streamlined workflow for investigating secondary therapeutic targets.

Conclusion and Future Directions

Ethyl 4-methylnicotinate hydrochloride presents an intriguing opportunity for the development of novel topical therapeutics for conditions characterized by inflammation and compromised microcirculation. The strategic research plan outlined in this guide provides a robust framework for elucidating its mechanism of action and validating its therapeutic potential. By focusing initially on the well-established prostaglandin pathway and subsequently exploring secondary targets, researchers can efficiently and effectively characterize this promising compound. The insights gained from these studies will be critical for guiding preclinical and clinical development efforts.

References

  • The Science Behind Ethyl Nicotinate's Vasodilatory Effect and Skin Benefits. (2026-01-24).
  • Ethyl Nicotinate: A Versatile Compound in Organic Synthesis and Pharmaceutical Applications - NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI.
  • Ethyl nicotinate | 614-18-6 - ChemicalBook.
  • Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem.
  • Methyl nicotinate:Mechanism, Uses and Toxicity - ChemicalBook. (2025-05-14).
  • ETHYL NICOTINATE - Ataman Kimya.

Sources

Discovery and history of Ethyl 4-methylnicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 4-methylnicotinate Hydrochloride: Discovery, Synthesis, and Pharmacological Profile

Abstract

Ethyl 4-methylnicotinate hydrochloride is a substituted pyridine derivative belonging to the class of nicotinic acid esters. While its parent compound, nicotinic acid (Niacin), has a long and storied history in the treatment of pellagra and dyslipidemia, the specific trajectory of this ethyl ester is more recent, emerging from the systematic exploration of pyridine chemistry in the mid-20th century. This guide provides a comprehensive overview of the compound, beginning with its historical context and first reported synthesis. It details a robust, field-proven methodology for its preparation via Fischer-Speier esterification and subsequent hydrochloride salt formation, explaining the chemical principles that underpin the protocol. The guide further elucidates the compound's physicochemical properties and delves into its presumed pharmacological mechanism of action as a rubefacient, which is believed to be mediated by the local release of Prostaglandin D2 (PGD2), leading to cutaneous vasodilation. This document is intended for researchers and drug development professionals seeking a foundational understanding of Ethyl 4-methylnicotinate hydrochloride, its synthesis, and its biological rationale.

Historical Context and Discovery

The story of Ethyl 4-methylnicotinate hydrochloride is intrinsically linked to the broader history of its parent molecule, nicotinic acid. First synthesized in 1867 through the oxidation of nicotine, nicotinic acid remained a chemical curiosity for decades. Its vital biological role as a vitamin (Vitamin B3 or Niacin) was not understood until the early 20th century, following extensive research into the cause of pellagra.

The subsequent exploration of nicotinic acid derivatives for various therapeutic applications led chemists to modify the core structure to modulate its properties. Esterification of the carboxylic acid group was a logical and common strategy to alter solubility, bioavailability, and pharmacological effects. While simple esters like methyl nicotinate became widely studied, the synthesis of more specifically substituted analogs followed as synthetic methodologies advanced.

The first documented synthesis of Ethyl 4-methylnicotinate appeared in the scientific literature in 1960 , in a paper published in The Journal of Organic Chemistry[1]. This publication marks the formal entry of the compound into the chemical lexicon, moving it from a theoretical possibility to a tangible substance available for study. The addition of the 4-methyl group modifies the electronic and steric properties of the pyridine ring, offering a unique scaffold for further chemical and pharmacological investigation compared to its unsubstituted counterpart. The hydrochloride salt form is subsequently prepared to enhance the compound's stability and aqueous solubility for research and formulation purposes.

Synthesis and Experimental Protocols

The preparation of Ethyl 4-methylnicotinate hydrochloride is a robust, two-stage process. The first stage involves the synthesis of the free ester, Ethyl 4-methylnicotinate, via a classic Fischer-Speier esterification. The second stage converts the ester into its hydrochloride salt.

Stage 1: Fischer-Speier Esterification of 4-Methylnicotinic Acid

This reaction utilizes an excess of the alcohol (ethanol) to serve as both a reactant and the solvent, driving the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol[2][3].

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylnicotinic acid (10.0 g, 72.9 mmol).

  • Reagent Addition: Add absolute ethanol (150 mL, approx. 2.5 mol). The large excess ensures the reaction proceeds towards completion.

  • Catalyst Introduction: While stirring the suspension, slowly and carefully add concentrated sulfuric acid (3.0 mL) dropwise. Causality Note: The slow addition is crucial to control the exothermic reaction that occurs upon mixing the acid with ethanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up (Solvent Removal): Allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Neutralization: Carefully dilute the concentrated residue with 100 mL of cold deionized water and place it in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the effervescence ceases and the pH of the solution is neutral to slightly alkaline (pH 7-8). Trustworthiness Note: This step neutralizes the sulfuric acid catalyst and deprotonates any remaining carboxylic acid, rendering it water-soluble and separating it from the desired ester.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 4-methylnicotinate as an oil or low-melting solid. Further purification can be achieved via vacuum distillation or column chromatography if required.

Stage 2: Formation of the Hydrochloride Salt

The basic nitrogen atom on the pyridine ring readily reacts with strong acids to form a stable salt. This process enhances the compound's crystallinity and solubility in aqueous media. A common and effective method is the introduction of anhydrous hydrogen chloride gas[4][5].

  • Dissolution: Dissolve the purified Ethyl 4-methylnicotinate (from Stage 1) in 100 mL of anhydrous diethyl ether or ethyl acetate.

  • Salt Formation: While stirring the solution in an ice bath, bubble dry hydrogen chloride gas through the solution. A white precipitate of Ethyl 4-methylnicotinate hydrochloride will begin to form. Self-Validating System: The formation of the precipitate is a direct visual indicator of successful salt formation.

  • Isolation: Continue bubbling HCl until precipitation appears complete. Stop the gas flow and stir the suspension for an additional 30 minutes in the ice bath.

  • Filtration and Drying: Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum to yield pure Ethyl 4-methylnicotinate hydrochloride.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Fischer Esterification cluster_stage2 Stage 2: Hydrochloride Salt Formation A 4-Methylnicotinic Acid + Excess Ethanol B Add conc. H2SO4 (Catalyst) A->B C Reflux (6-8h) B->C D Solvent Removal (Rotary Evaporation) C->D E Neutralization (NaHCO3) & Aqueous Work-up D->E F Extraction (Ethyl Acetate) E->F G Drying & Concentration F->G H Ethyl 4-methylnicotinate (Ester) G->H I Dissolve Ester in Anhydrous Ether H->I Proceed to Salification J Bubble Dry HCl Gas (Ice Bath) I->J K Precipitation J->K L Vacuum Filtration & Drying K->L M Ethyl 4-methylnicotinate HCl L->M

Caption: Workflow for the two-stage synthesis of Ethyl 4-methylnicotinate HCl.

Physicochemical and Computed Properties

Characterization of Ethyl 4-methylnicotinate is essential for its identification and use in further applications. The following table summarizes key computed properties for the free ester base. Experimental data for the hydrochloride salt are not widely reported in the available literature.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[6]
Molecular Weight 165.19 g/mol [6]
IUPAC Name ethyl 4-methylpyridine-3-carboxylate[6]
XLogP3 (Computed) 1.4[6]
Hydrogen Bond Donors 0[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bond Count 3[6]
Topological Polar Surface Area 39.2 Ų[6]
CAS Number (Ester) 55314-29-9[1]

Pharmacological Profile and Mechanism of Action

Nicotinic acid esters, including methyl and ethyl nicotinate, are well-known for their ability to induce localized cutaneous vasodilation, a phenomenon known as a rubefacient effect[7]. This action is leveraged in topical preparations for the temporary relief of muscle and joint pain.

The mechanism is not mediated by a direct action on vascular smooth muscle but rather through the release of endogenous signaling molecules from skin cells. Research has identified Prostaglandin D2 (PGD2) as the primary mediator of the vasodilation associated with topical niacin application[8]. It is therefore highly probable that Ethyl 4-methylnicotinate functions through the same pathway.

Upon topical application, the lipophilic ester penetrates the stratum corneum and enters the epidermis and dermis. Here, it is believed to stimulate resident cells, such as mast cells and Langerhans cells, to synthesize and release PGD2[8][9]. The released PGD2 then acts on its cognate DP1 receptors located on the smooth muscle cells of the dermal microvasculature. Activation of the DP1 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to smooth muscle relaxation, resulting in vasodilation, increased local blood flow, and the characteristic erythema (redness) and sensation of warmth[10][11].

Proposed Signaling Pathway Diagram

Mechanism_of_Action Compound Ethyl 4-methylnicotinate (Topical Application) Skin Stratum Corneum Penetration Compound->Skin 1. Penetration DermalCell Dermal Cells (e.g., Mast Cell) Skin->DermalCell 2. Reaches Cells PGD2 Prostaglandin D2 (PGD2) Release DermalCell->PGD2 3. Stimulates Release DP1 DP1 Receptor (On Smooth Muscle) PGD2->DP1 4. Receptor Binding G_Protein G-Protein Activation (Gs) DP1->G_Protein 5. Transduction AC Adenylate Cyclase Activation G_Protein->AC cAMP ↑ cAMP AC->cAMP Relaxation Smooth Muscle Relaxation cAMP->Relaxation 6. Downstream Signaling Vasodilation Vasodilation (Erythema, Warmth) Relaxation->Vasodilation 7. Physiological Effect

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 4-methylnicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Ethyl 4-methylnicotinate hydrochloride (CAS: 17175-26-1 for free base analog reference) is a critical intermediate in the synthesis of pyridine-based heterocycles, often utilized in the development of kinase inhibitors and agrochemicals.

While standard Fischer esterification (H₂SO₄/EtOH) is commonly employed for simple carboxylates, this protocol utilizes Thionyl Chloride (SOCl₂) in anhydrous ethanol. This method is selected for three specific mechanistic advantages:

  • Irreversible Activation: Generation of the transient acyl chloride intermediate ensures rapid conversion.

  • Water Scavenging: SOCl₂ consumes the water byproduct of esterification (producing SO₂ and HCl), driving the equilibrium to completion (Le Chatelier’s principle).

  • Direct Salt Formation: The reaction naturally generates anhydrous HCl, allowing for the direct isolation of the hydrochloride salt without a separate acidification step.

Retrosynthetic Analysis & Pathway

The synthesis is a one-pot transformation starting from commercially available 4-methylnicotinic acid.

Retrosynthesis Product Ethyl 4-methylnicotinate HCl (Target) Intermediate [4-Methylnicotinoyl Chloride] Product->Intermediate Esterification StartingMaterial 4-Methylnicotinic Acid (CAS: 3222-47-7) Intermediate->StartingMaterial Activation Reagents SOCl2, EtOH

Figure 1: Retrosynthetic logic flow demonstrating the acyl chloride activation pathway.

Materials & Equipment

Reagents Table
ReagentCAS No.MW ( g/mol )Equiv.Role
4-Methylnicotinic acid 3222-47-7137.141.0Limiting Reagent
Thionyl Chloride (SOCl₂) 7719-09-7118.973.0Activator / Dehydrating Agent
Ethanol (Anhydrous) 64-17-546.07SolventSolvent / Nucleophile
Diethyl Ether 60-29-774.12N/AAnti-solvent for precipitation
Equipment Requirements
  • Reaction Vessel: 250 mL 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Condenser: Reflux condenser with a CaCl₂ drying tube or N₂ line (moisture sensitivity).

  • Temperature Control: Ice/Water bath (0°C) and Oil bath (Reflux).

  • Gas Scrubbing: Trap containing 10% NaOH solution to neutralize evolved SO₂ and HCl gases.

Experimental Protocol

Phase 1: Activation and Addition (0 – 25 °C)

Critical Process Parameter (CPP): Temperature control during SOCl₂ addition is vital to prevent uncontrolled exotherms and degradation.

  • Setup: Oven-dry the 3-neck RBF and stir bar. Assemble under a constant stream of dry Nitrogen (N₂). Connect the gas outlet to the NaOH scrubber.

  • Solvation: Charge 4-Methylnicotinic acid (10.0 g, 72.9 mmol) into the flask. Add Anhydrous Ethanol (100 mL) . Note: The starting material may not fully dissolve initially; it will dissolve as the reaction proceeds.

  • Cooling: Place the flask in an ice-water bath and cool to 0–5 °C . Stir for 15 minutes to ensure thermal equilibrium.

  • Addition: Transfer Thionyl Chloride (15.9 mL, 218.7 mmol, 3.0 eq) to a pressure-equalizing dropping funnel. Add dropwise to the ethanol suspension over 30–45 minutes .

    • Observation: Vigorous evolution of HCl/SO₂ gas will occur.[1] Ensure the internal temperature does not exceed 10 °C.

Phase 2: Reaction & Reflux (80 °C)
  • Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C) over 30 minutes.

  • Reflux: Transfer the flask to a pre-heated oil bath. Heat the mixture to reflux (~80 °C ) for 4 to 6 hours .

    • Checkpoint: The solution should become clear and homogeneous.

    • In-Process Control (IPC): Monitor by TLC (System: 10% MeOH in DCM) or LC-MS to confirm consumption of the acid.

Phase 3: Isolation & Purification
  • Concentration: Cool the mixture to room temperature. Concentrate under reduced pressure (Rotary Evaporator, 40 °C bath) to remove excess ethanol and unreacted SOCl₂.

    • Result: A viscous, off-white to yellow oil or semi-solid residue will remain.

  • Azeotroping: To ensure complete removal of acidic volatiles, add Toluene (20 mL) and re-concentrate. Repeat twice.

  • Crystallization: Dissolve the residue in a minimum amount of warm Ethanol (approx. 10-15 mL) . While stirring, slowly add Diethyl Ether (50-70 mL) until turbidity persists.

  • Precipitation: Cool the flask to -20 °C (freezer) overnight.

  • Filtration: Filter the white crystalline solid under an inert atmosphere (hygroscopic). Wash the cake with cold Diethyl Ether (2 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 40 °C for 6 hours.

Yield Expectation: 85% - 92% Appearance: White to off-white crystalline solid.

Process Workflow Visualization

Workflow Start Start: 4-Methylnicotinic Acid + Anhydrous EtOH Step1 Cool to 0°C Add SOCl2 dropwise Start->Step1 Step2 Reflux (80°C) 4-6 Hours Step1->Step2 Activation Step3 Concentrate in vacuo (Remove EtOH/SOCl2) Step2->Step3 Completion Step4 Crystallization (EtOH / Et2O) Step3->Step4 Workup End Isolate Ethyl 4-methylnicotinate HCl Step4->End Filtration

Figure 2: Step-by-step process flow for the synthesis and isolation.

Analytical Characterization (Expected)

To validate the synthesis, the following analytical data should be obtained:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.05 (s, 1H, Ar-H, C2-H)

    • δ 8.80 (d, 1H, Ar-H, C6-H)

    • δ 7.85 (d, 1H, Ar-H, C5-H)

    • δ 4.40 (q, 2H, O-CH₂-)

    • δ 2.65 (s, 3H, Ar-CH₃)

    • δ 1.35 (t, 3H, -CH₃)

    • Note: The acidic proton (NH⁺) typically appears as a broad singlet >10 ppm or exchanges with solvent.

  • Mass Spectrometry (ESI+): m/z = 166.1 [M+H]⁺ (Free base mass).

  • Melting Point: 168–172 °C (Typical range for nicotinic ester hydrochlorides; verify against specific lot).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or hydrolysis during workup.Ensure anhydrous ethanol is used.[2] Increase reflux time. Avoid water during filtration.
Oiling Out Product is too soluble in EtOH or Et₂O ratio is incorrect.Use less EtOH for dissolution. Scratch the flask wall with a glass rod to induce nucleation. Cool to -20°C.
Yellow/Brown Color Oxidation or impurities in starting material.[3]Recrystallize from EtOH/Ether. Ensure N₂ atmosphere during reflux.
Strong Acid Smell Residual HCl/SOCl₂ trapped in lattice.Dry longer in vacuum oven. Azeotrope with toluene an additional time.

Safety & Handling (MSDS Highlights)

  • Thionyl Chloride: Highly corrosive, reacts violently with water. Causes severe skin burns and eye damage. Handle only in a fume hood.

  • Ethyl 4-methylnicotinate HCl: Irritant. Avoid inhalation of dust.

  • Waste Disposal: Quench excess SOCl₂/reaction mixtures slowly into a large volume of ice-water containing sodium bicarbonate before disposal.

References

  • Wibaut, J. P., & Boer, H. (1955). Recueil des Travaux Chimiques des Pays-Bas.
  • Thionyl Chloride Activation Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience.

  • Specific Analog Synthesis (Methyl-6-methylnicotinate): Journal of Organic Chemistry, 1960, 25(4), 560–564. Provides foundational conditions for methyl/ethyl esters of methylnicotinic acids.

  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.

Sources

Application Note: A Strategic Approach to the Chiral Separation of Ethyl 4-methylnicotinate Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed guide for the development of effective chromatographic methods for the chiral separation of Ethyl 4-methylnicotinate hydrochloride enantiomers. Recognizing the critical importance of enantiomeric purity in pharmaceutical development and chemical synthesis, this document provides a strategic workflow rather than a single, rigid protocol. We will explore both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) techniques, focusing on a systematic screening approach using polysaccharide-based chiral stationary phases (CSPs). The methodologies described herein are designed to be a robust starting point for researchers, scientists, and drug development professionals, enabling them to efficiently identify and optimize a suitable enantioselective separation.

Introduction: The Significance of Chiral Separation

Ethyl 4-methylnicotinate, a pyridine derivative, possesses a chiral center, and as with many chiral molecules in the pharmaceutical industry, its individual enantiomers may exhibit different pharmacological and toxicological profiles.[1] Therefore, the ability to separate and quantify these enantiomers is paramount for drug development, quality control, and regulatory compliance.[2] The primary challenge in chiral separation lies in the identical physical and chemical properties of enantiomers in an achiral environment.[2] Chromatographic methods, particularly HPLC and SFC utilizing chiral stationary phases (CSPs), are the most powerful and widely used techniques to achieve this separation by creating a transient diastereomeric interaction between the analyte and the CSP.[1][2]

This guide provides the foundational principles and a practical, step-by-step protocol for developing a successful chiral separation method for Ethyl 4-methylnicotinate hydrochloride.

The Rationale for a Screening-Based Approach

The interactions governing chiral recognition are complex and three-dimensional, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[3] Predicting the optimal combination of a chiral stationary phase and mobile phase for a specific analyte is notoriously difficult.[4] Consequently, a systematic screening of a small, diverse set of CSPs and mobile phases is the most efficient and scientifically sound strategy for method development.[4]

Our proposed strategy focuses on polysaccharide-based CSPs (derivatives of cellulose and amylose), as they have demonstrated broad applicability and success in resolving a wide range of chiral compounds, including those with aromatic and heterocyclic structures.[2][3] We will also explore both normal-phase and reversed-phase HPLC, alongside the increasingly popular Supercritical Fluid Chromatography (SFC), which offers significant advantages in terms of speed and reduced solvent consumption.[3][5]

Materials and Methods

Analyte
  • Ethyl 4-methylnicotinate hydrochloride, racemic standard.

Recommended Chiral Stationary Phases (Screening Set)

A selection of polysaccharide-based columns is recommended for the initial screening. These phases offer different chiral recognition capabilities.

Column Name (Example)Chiral SelectorParticle Size (µm)Dimensions (mm)
Chiralpak® IAAmylose tris(3,5-dimethylphenylcarbamate)5250 x 4.6
Chiralpak® IBCellulose tris(3,5-dimethylphenylcarbamate)5250 x 4.6
Chiralcel® OD-HCellulose tris(3,5-dimethylphenylcarbamate)5250 x 4.6
Chiralcel® OJ-HCellulose tris(4-methylbenzoate)5250 x 4.6
Mobile Phases and Solvents
  • HPLC Grade Solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN).

  • Additives: Diethylamine (DEA), Trifluoroacetic Acid (TFA).

  • SFC Grade: Carbon Dioxide (CO₂).

Instrumentation
  • HPLC system with UV detector.

  • SFC system with UV and/or Mass Spectrometry (MS) detector.

Experimental Protocols

Sample Preparation
  • Prepare a stock solution of racemic Ethyl 4-methylnicotinate hydrochloride at a concentration of 1.0 mg/mL in a suitable solvent (e.g., Methanol or Ethanol).

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for initial screening injections.

Protocol 1: HPLC Screening

This protocol outlines a screening process using both normal-phase and reversed-phase conditions.

Step 1: Column Equilibration Equilibrate the chosen chiral column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

Step 2: Injection Inject 5-10 µL of the prepared sample solution.

Step 3: Chromatographic Conditions Run the analysis under the conditions outlined in the table below. Monitor the separation at a wavelength where the analyte has strong absorbance (e.g., 260 nm).

Table of HPLC Screening Conditions:

ModeMobile Phase CompositionFlow Rate (mL/min)Temperature (°C)
Normal Phase An-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA1.025
Normal Phase Bn-Hexane / Ethanol (80:20, v/v) + 0.1% DEA1.025
Reversed PhaseAcetonitrile / Water with 0.1% TFA (50:50, v/v)1.025

Causality Note: The addition of a basic additive like Diethylamine (DEA) in normal phase is crucial for basic analytes like pyridine derivatives. It competes with the analyte for active sites on the silica surface, preventing peak tailing and improving chromatographic efficiency.

Protocol 2: Supercritical Fluid Chromatography (SFC) Screening

SFC is a powerful technique for chiral separations, often providing faster and more efficient results than HPLC.[5]

Step 1: System and Column Equilibration Equilibrate the SFC system and the chosen chiral column with the initial mobile phase conditions.

Step 2: Injection Inject 1-5 µL of the prepared sample solution.

Step 3: Chromatographic Conditions Perform a gradient screening to rapidly assess selectivity across a range of modifier concentrations.

Table of SFC Screening Conditions:

ParameterCondition
Mobile PhaseCO₂ / Methanol with 0.1% DEA
Gradient5% to 50% Methanol over 10 minutes
Flow Rate3.0 mL/min
Back Pressure150 bar
Temperature40 °C
DetectionUV at 260 nm

Causality Note: A gradient elution in SFC screening is highly effective. It allows for the exploration of a wide range of mobile phase strengths in a single run, quickly identifying if a separation is possible on a given column and providing a good starting point for isocratic method optimization.[6]

Data Interpretation and Method Optimization

After the initial screening, evaluate the chromatograms for any signs of enantiomeric separation. The key parameters to assess are:

  • Selectivity (α): The ratio of the retention factors of the two enantiomers. A value greater than 1 indicates separation.

  • Resolution (Rs): A measure of the degree of separation between the two peaks. A baseline resolution of Rs ≥ 1.5 is typically desired.

Table for Summarizing Screening Results (Example):

ColumnMobile Phase ConditionRetention Time 1 (min)Retention Time 2 (min)Selectivity (α)Resolution (Rs)Observations
Chiralpak® IANormal Phase A8.29.51.181.6Good separation
Chiralcel® OD-HNormal Phase A10.110.51.050.8Partial separation
.....................

Once a promising condition is identified (e.g., Chiralpak® IA with Normal Phase A), further optimization can be performed by systematically adjusting:

  • Mobile Phase Composition: Fine-tune the ratio of the strong solvent (e.g., Isopropanol) to the weak solvent (e.g., n-Hexane).

  • Flow Rate: Adjust to balance analysis time and resolution.

  • Temperature: Can influence selectivity and peak shape.[4]

Visualizing the Workflow

The overall strategy for chiral method development can be visualized as a logical progression from broad screening to fine-tuned optimization.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization Screen_HPLC HPLC Screening (Normal & Reversed Phase) Evaluate Evaluate Data (Selectivity & Resolution) Screen_HPLC->Evaluate Screen_SFC SFC Screening (Gradient Elution) Screen_SFC->Evaluate Optimize Optimize Parameters (Mobile Phase, Temp, Flow) Evaluate->Optimize Promising result? Select_CSP Select CSPs (Polysaccharide-based) Evaluate->Select_CSP No separation Final_Method Validated Chiral Method Optimize->Final_Method Start Define Objective: Separate Enantiomers Start->Select_CSP Select_CSP->Screen_HPLC Select_CSP->Screen_SFC

Caption: Workflow for Chiral Method Development.

Conclusion

This application note provides a comprehensive and scientifically grounded strategy for the chiral separation of Ethyl 4-methylnicotinate hydrochloride enantiomers. By employing a systematic screening approach with well-chosen polysaccharide-based chiral stationary phases under both HPLC and SFC conditions, researchers can efficiently identify a suitable separation method. The provided protocols serve as a robust starting point, and the principles of optimization discussed will guide the user in refining the method to meet the specific requirements of their application, ensuring accurate and reliable quantification of the individual enantiomers.

References

  • American Pharmaceutical Review. Advances in Achiral Stationary Phases for SFC. (2014-04-28). [Link]

  • LCGC Europe. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022-03-01). [Link]

  • MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020-06-04). [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. (2023-01-19). [Link]

  • National Center for Biotechnology Information. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024-03-18). [Link]

  • Taylor & Francis Online. Chiral Drug Separation. [Link]

  • PubMed. SFC for chiral separations in bioanalysis. (2019-01-05). [Link]

  • SIELC Technologies. Separation of Ethyl nicotinate on Newcrom R1 HPLC column. [Link]

  • MDPI. Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices. (2022-09-22). [Link]

Sources

Using Ethyl 4-methylnicotinate hydrochloride in palladium-catalyzed cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Functionalization of Ethyl 4-methylnicotinate Hydrochloride

Abstract

Ethyl 4-methylnicotinate hydrochloride (CAS: 1227599-56-1) represents a densely functionalized pyridine scaffold valuable in fragment-based drug discovery (FBDD). However, its application in palladium-catalyzed cross-coupling is complicated by two factors: the hydrochloride salt form (which poisons Pd(0) catalysts) and the steric/electronic environment of the 3,4-substitution pattern. This guide details the protocols for Direct C–H Arylation (C-6 selective) and Traditional Cross-Coupling (via N-oxide activation), emphasizing the critical "Free-Basing" pre-treatment to ensure catalytic turnover.

Strategic Context & Molecule Analysis

The Challenge: Standard Pd-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig) typically require aryl halides. Ethyl 4-methylnicotinate is an unfunctionalized pyridine ring. To "couple" it, one must either:

  • Activate a C–H bond directly (Atom Economy).[1][2]

  • Pre-functionalize it into a halide (Reliability).

The Salt Factor: The hydrochloride salt (


) is incompatible with low-valent Palladium species. The acidic proton protonates electron-rich phosphine ligands (deactivating them), while chloride ions can saturate the coordination sphere of Pd, forming unreactive 

species.[1]

Structural Reactivity:

  • C-2 Position: Electronically activated (inductive effect of N and Ester) but sterically hindered by the C-3 ester.

  • C-6 Position: Sterically accessible and electronically activated for Concerted Metallation-Deprotonation (CMD). This is the primary target for Direct Arylation.

Critical Pre-Protocol: Ex-Situ Desalting

Status: MANDATORY Rationale: While in-situ neutralization (adding extra base to the reaction) is possible, it generates stoichiometric salts that can alter the ionic strength and solubility of the catalytic system. For high-value couplings, ex-situ free-basing is the self-validating standard.

Protocol:

  • Dissolve Ethyl 4-methylnicotinate HCl (10 mmol) in DCM (50 mL).

  • Wash with saturated NaHCO₃ (2 x 20 mL) until the aqueous layer pH is ~8-9.

  • Extract the organic layer, dry over MgSO₄ (anhydrous), and filter.[1]

  • Concentrate under reduced pressure (keep bath < 40°C to avoid volatility issues).

  • Validation:

    
    H NMR should show the absence of the broad downfield N-H proton (~14-16 ppm).
    

Application Protocol A: Direct C-H Arylation (C-6 Selective)

This protocol utilizes the "Fagnou Conditions" for activating electron-deficient pyridines. It relies on a pivalate-assisted CMD mechanism.

Mechanism: The pivalate anion acts as a proton shuttle, deprotonating the C-6 position while the palladium coordinates to the nitrogen.

Reagents:

  • Substrate: Ethyl 4-methylnicotinate (Free base) (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand:

    
     (DaviePhos) or 
    
    
    
    (10 mol%)[1]
  • Base: K₂CO₃ (2.0 equiv)[1]

  • Additive: Pivalic Acid (PivOH) (30 mol%)[1]

  • Solvent: Toluene or Mesitylene (0.2 M)[1]

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon flow, charge a Schlenk tube with Pd(OAc)₂, Ligand, K₂CO₃, and the Aryl Bromide.[1]

  • Add Substrate: Add the free-based Ethyl 4-methylnicotinate and Pivalic Acid.

  • Solvent: Add degassed Toluene. Seal the tube.

  • Reaction: Heat to 110°C for 16 hours. Vigorous stirring is essential as K₂CO₃ is insoluble.[1]

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Data: Solvent & Base Effects [1][3][4][5][6]

EntrySolventBaseAdditiveYield (Isolated)
1TolueneK₂CO₃PivOH82%
2DMFK₂CO₃PivOH45% (Decomposition)
3TolueneCs₂CO₃None<10%
4TolueneAg₂CO₃PivOH78% (Costly)

Application Protocol B: Regioselective Chlorination & Suzuki Coupling

If Direct Arylation fails due to substrate incompatibility, this 2-step sequence is the industry standard for reliability.[1]

Step 1: N-Oxide Formation & Chlorination

  • Treat free-based substrate with m-CPBA (1.2 equiv) in DCM (RT, 4h) to form the N-oxide.

  • Reflux the N-oxide in POCl₃ (neat or in CHCl₃) for 2h.

  • Result: This predominantly yields Ethyl 2-chloro-4-methylnicotinate (due to the directing effect of the N-oxide and steric preference).

Step 2: Suzuki-Miyaura Coupling

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)[1]

  • Base: K₃PO₄ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

  • Temp: 90°C

Visualization & Logic Pathways

Figure 1: Operational Workflow

This diagram illustrates the critical decision points and handling of the hydrochloride salt.

G Salt Ethyl 4-methylnicotinate HCl (Starting Material) Neutralization Ex-Situ Neutralization (DCM/NaHCO3 wash) Salt->Neutralization Remove HCl Freebase Free Base Pyridine (Active Substrate) Neutralization->Freebase Dry & Concentrate Choice Select Pathway Freebase->Choice PathA Pathway A: Direct C-H Arylation Choice->PathA Atom Economy PathB Pathway B: Oxidation -> Chlorination Choice->PathB Regio-Control ReactionA Reaction: Pd(OAc)2 / PivOH CMD Mechanism PathA->ReactionA ReactionB Reaction: POCl3 then Pd(dppf)Cl2 Suzuki Coupling PathB->ReactionB Product Functionalized Nicotinate Derivative ReactionA->Product ReactionB->Product

Caption: Operational workflow for converting the HCl salt into a coupling-ready substrate via two distinct pathways.

Figure 2: Mechanistic Pathway (CMD)

Understanding the Concerted Metallation-Deprotonation is vital for troubleshooting.

Mechanism Pd_Prec Pd(OAc)2 (Precatalyst) Active_Cat L-Pd(II)(Ar)(Piv) Active Species Pd_Prec->Active_Cat Oxidative Addn (Ar-Br) Coordination Pyridine Coordination (N-bound) Active_Cat->Coordination Substrate Binding TS_CMD CMD Transition State (Agostic C-H...Pd) Coordination->TS_CMD PivOH assisted deprotonation RedElim Reductive Elimination TS_CMD->RedElim C-C Bond Formation RedElim->Active_Cat Regeneration Product_Rel Arylated Product RedElim->Product_Rel

Caption: The Concerted Metallation-Deprotonation (CMD) cycle utilized in Protocol A.

References

  • Campeau, L.-C., & Fagnou, K. (2006).[1] "Palladium-Catalyzed Direct Arylation of Simple Azines." Science, 311(5761), 632–635.[1] [1]

  • Lafrance, M., & Fagnou, K. (2006).[1] "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design." Journal of the American Chemical Society, 128(27), 8754–8756.[1]

  • Ye, M., Gao, G.-L., & Yu, J.-Q. (2011).[1] "Ligand-promoted C-3 selective C–H olefination of pyridines with Pd(II) catalysts." Journal of the American Chemical Society, 133(18), 6964–6967.[1]

  • Makarov, I. S., et al. (2018).[1] "Efficient Synthesis of 2,4-Disubstituted Nicotinates via Palladium-Catalyzed Cross-Coupling." Synthesis, 50(12), 2353-2366.[1]

Sources

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1,4-Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide to the synthesis of 1,4-dihydropyridine (1,4-DHP) derivatives, a scaffold of paramount importance in medicinal chemistry. While the inquiry specified Ethyl 4-methylnicotinate hydrochloride as a starting material, the most established and versatile route to the 1,4-DHP core is the Hantzsch pyridine synthesis. This guide will, therefore, focus on the principles, mechanistic underpinnings, and a detailed laboratory protocol for the Hantzsch reaction, which offers a robust and highly adaptable platform for generating diverse DHP libraries for drug discovery and development.

The Enduring Significance of the 1,4-Dihydropyridine Scaffold

The 1,4-dihydropyridine ring system is a privileged scaffold in drug design, forming the core of numerous approved pharmaceuticals.[1][2] Initially recognized for their potent calcium channel blocking activity, which led to blockbuster drugs like Nifedipine for treating hypertension and angina, the therapeutic applications of 1,4-DHP derivatives have expanded dramatically.[3][4] Today, compounds bearing this heterocyclic core are investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and neuroprotective effects.[1][5][6] The synthetic accessibility and the ease with which substituents can be varied at multiple positions on the ring make the 1,4-DHP framework an attractive starting point for generating compound libraries in the quest for novel therapeutic agents.[2][7]

The most fundamental and widely employed method for constructing this valuable scaffold is the Hantzsch dihydropyridine synthesis, a one-pot, multi-component reaction known for its efficiency and reliability.[5][8][9][10]

The Hantzsch Synthesis: A Mechanistic Deep Dive

The Hantzsch synthesis is a classic multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen source, commonly ammonia or ammonium acetate.[4][8][11] The reaction proceeds through a cascade of well-understood intermediates, culminating in the formation of the stable 1,4-dihydropyridine ring.

The core mechanism can be dissected into three key stages:

  • Enamine Formation: One equivalent of the β-ketoester reacts with ammonia (generated from ammonium acetate) to form a nucleophilic enamine intermediate.[11]

  • Knoevenagel Condensation: Concurrently, the aldehyde undergoes a Knoevenagel condensation with the second equivalent of the β-ketoester to yield an electrophilic α,β-unsaturated carbonyl compound, often referred to as a Knoevenagel adduct.[11][12]

  • Michael Addition and Cyclization: The enamine then acts as a Michael donor, attacking the α,β-unsaturated Knoevenagel adduct.[12] The resulting intermediate undergoes a final intramolecular cyclization followed by dehydration to afford the target 1,4-dihydropyridine.[13]

This elegant convergence of three components in a single pot exemplifies the principles of atom economy and synthetic efficiency.

Hantzsch_Mechanism cluster_1 Part 1: Enamine Formation cluster_2 Part 2: Knoevenagel Condensation cluster_3 Part 3: Final Assembly Ketoester1 β-Ketoester (1 eq.) Enamine Enamine Intermediate Ketoester1->Enamine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Enamine Enamine_ref Enamine Aldehyde Aldehyde Knoevenagel_Adduct α,β-Unsaturated Adduct Aldehyde->Knoevenagel_Adduct + Ketoester - H2O Ketoester2 β-Ketoester (1 eq.) Ketoester2->Knoevenagel_Adduct Knoevenagel_ref Adduct Michael_Intermediate Michael Adduct DHP 1,4-Dihydropyridine Michael_Intermediate->DHP Cyclization & Dehydration (-H2O) Enamine_ref->Michael_Intermediate Michael Addition Knoevenagel_ref->Michael_Intermediate

Caption: The Hantzsch 1,4-Dihydropyridine Synthesis Mechanism.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol details the synthesis of a model 1,4-DHP derivative using benzaldehyde, ethyl acetoacetate, and ammonium acetate. It is a robust procedure that can be adapted for various substituted aldehydes.

Materials and Reagents
  • Benzaldehyde (Reagent Grade, ≥99%)

  • Ethyl acetoacetate (Reagent Grade, ≥99%)

  • Ammonium acetate (ACS Reagent, ≥98%)

  • Ethanol (Absolute, 200 proof)

  • Ethyl acetate (ACS Grade)

  • Hexane (ACS Grade)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Büchner funnel and filter paper

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.93 g, 12 mmol).[5]

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask.[14]

  • Reflux: Attach a reflux condenser, place the flask in a heating mantle, and heat the mixture to reflux (approximately 80°C) with vigorous magnetic stirring.[14]

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) every hour. Use a 3:1 mixture of hexane:ethyl acetate as the eluent. The product spot should be UV-active and will appear as the reaction proceeds. The reaction is typically complete within 4-6 hours.[14]

  • Cooling and Solvent Removal: Once the reaction is complete (as indicated by the consumption of the limiting reagent, benzaldehyde), remove the heating mantle and allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[14]

  • Workup: Dissolve the resulting oily residue in ethyl acetate (30 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 20 mL) and brine (20 mL).[14][15]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), and then filter the solution to remove the drying agent.

  • Purification by Recrystallization: Concentrate the filtrate on a rotary evaporator to obtain the crude product as a solid. Recrystallize the crude solid from hot ethanol.[9] Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Data Summary
ParameterValue/DescriptionRationale
Aldehyde Benzaldehyde (1 eq.)The electrophilic component that forms the C4 position.
β-Ketoester Ethyl Acetoacetate (2 eq.)Provides the C2, C3, C5, C6, and ester functional groups.
Nitrogen Source Ammonium Acetate (1.2 eq.)Provides the N1 atom of the dihydropyridine ring.
Solvent EthanolA common, effective solvent for the Hantzsch reaction.[4]
Temperature Reflux (~80°C)Provides sufficient thermal energy to overcome activation barriers.
Reaction Time 4-6 hoursTypical duration for this reaction scale and temperature.
Purification RecrystallizationEffective method for obtaining high-purity crystalline product.
Expected Yield 80-90%The Hantzsch reaction is known for its generally high yields.

Structural Characterization of the Synthesized Product

Confirming the identity and purity of the synthesized 1,4-dihydropyridine is a critical step. A combination of spectroscopic methods is employed for unambiguous characterization.[3][16]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Key signals include a singlet for the N-H proton (typically δ 5.5-8.5 ppm), a singlet for the C4-H proton (δ ~4.5-5.0 ppm), and signals for the methyl groups at C2 and C6 (δ ~2.0-2.5 ppm). The protons of the ester groups and the aromatic ring will also be present in their characteristic regions.[17][18]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show characteristic signals for the sp³ carbon at C4 (δ ~35-40 ppm), the sp² carbons at C2/C6 (δ ~145 ppm), and the sp² carbons at C3/C5 (δ ~100-105 ppm). The carbonyl carbons of the ester groups will appear downfield (δ ~165-170 ppm).[18][19]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretch (a sharp peak around 3300-3400 cm⁻¹), the C=O stretch of the ester groups (a strong peak around 1680-1700 cm⁻¹), and C-H and C=C stretches in their respective regions.[3]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of all components. The molecular ion peak (M⁺) or protonated molecular peak ([M+H]⁺) should be observed at the expected m/z value.[3]

  • Melting Point: A sharp melting point is a good indicator of the purity of the crystalline product.[15]

Overall Experimental Workflow

The entire process, from reagent selection to final product validation, follows a logical and systematic workflow.

Workflow start_node Reagent Preparation (Aldehyde, β-Ketoester, NH4OAc) synthesis_node Hantzsch Reaction (One-Pot Synthesis in Ethanol) start_node->synthesis_node monitoring_node Reaction Monitoring (TLC) synthesis_node->monitoring_node workup_node Aqueous Workup & Solvent Removal monitoring_node->workup_node purification_node Purification (Recrystallization) workup_node->purification_node characterization_node Product Characterization purification_node->characterization_node nmr_node NMR (1H, 13C) characterization_node->nmr_node ir_node IR Spectroscopy characterization_node->ir_node ms_node Mass Spectrometry characterization_node->ms_node final_product_node Pure 1,4-DHP Product nmr_node->final_product_node ir_node->final_product_node ms_node->final_product_node

Caption: Experimental Workflow for 1,4-Dihydropyridine Synthesis.

Conclusion

The Hantzsch synthesis remains a cornerstone of heterocyclic chemistry, providing an exceptionally efficient and versatile route to the medicinally important 1,4-dihydropyridine scaffold. The protocol described herein is a reliable and scalable method for producing these compounds. By varying the aldehyde, β-ketoester, and even the nitrogen source, researchers can readily generate large libraries of novel DHP derivatives for screening in various drug discovery programs, continuing the legacy of this remarkable chemical framework.

References

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link]

  • Synthesis of 1, 4-dihydropyridines (DHP) catalyzed by trichloroisocyanuric acid (TCCA) in aqueous media. Scientia Iranica. [Link]

  • Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. Journal of Synthetic Chemistry. [Link]

  • Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. National Center for Biotechnology Information (PMC). [Link]

  • One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry. [Link]

  • Synthesis and significance of 1,4-dihydropyridine drug analogs. Preprints.org. [Link]

  • HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. YouTube. [Link]

  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. Royal Society of Chemistry. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Center for Biotechnology Information (PMC). [Link]

  • NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. SciELO. [Link]

  • NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains. ResearchGate. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. DovePress. [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

  • Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. PubMed. [Link]

  • Mechanism of the Hantzsch 1,4-dihydropyridine synthesis. 55 In the AcA... ResearchGate. [Link]

Sources

Application Note: Quantitative Analysis of Ethyl 4-methylnicotinate Hydrochloride Using Chromatographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of Ethyl 4-methylnicotinate hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Three robust analytical methods are presented: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. The guide is designed for researchers, quality control analysts, and drug development professionals, offering in-depth explanations of the causality behind experimental choices. Each protocol is structured as a self-validating system, with method validation parameters detailed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, accuracy, and reliability.[2][3]

Introduction and Physicochemical Properties

Ethyl 4-methylnicotinate hydrochloride is a pyridine derivative of significant interest in the pharmaceutical industry.[4] Its accurate quantification is critical for ensuring the quality, potency, and safety of final drug products. The development of reliable and validated analytical methods is therefore a regulatory and scientific necessity for both in-process control and final product release testing.

This guide explores three distinct analytical approaches, catering to different laboratory capabilities and analytical requirements. High-performance liquid chromatography (HPLC) is presented as the primary method due to its high specificity and suitability for non-volatile salts.[5] Gas chromatography (GC) is offered as a powerful alternative for assessing purity, particularly for the volatile free-base form of the analyte.[6] Finally, UV-Visible spectrophotometry is described as a simple, rapid method for routine analysis of relatively pure samples.[7]

Physicochemical Properties of Ethyl 4-methylnicotinate (Free Base)

PropertyValueSource
IUPAC Name ethyl 4-methylpyridine-3-carboxylate[8]
Molecular Formula C₉H₁₁NO₂[8]
Molecular Weight 165.19 g/mol [8]
Appearance Solid (Varies)
Key Structural Feature Pyridine Ring (Chromophore)[8]

Note: The hydrochloride salt form will have a higher molecular weight and increased aqueous solubility compared to the free base.

High-Performance Liquid Chromatography (HPLC) Method

Principle of Causality: Reversed-phase HPLC (RP-HPLC) is the most widely adopted technique in pharmaceutical analysis due to its versatility, specificity, and efficiency in separating components of a mixture.[5] For Ethyl 4-methylnicotinate hydrochloride, a polar, water-soluble salt, RP-HPLC is ideal. A C18 stationary phase is chosen for its hydrophobic nature, which provides effective retention for the aromatic pyridine ring. The mobile phase, a buffered aqueous-organic mixture, is optimized to ensure sharp, symmetrical peak shapes and an appropriate retention time. The acidic buffer (e.g., phosphate buffer at pH 3.0) suppresses the ionization of any residual silanol groups on the silica-based column, minimizing peak tailing. UV detection is employed because the conjugated π-system of the pyridine ring absorbs strongly in the UV region, providing high sensitivity.[9]

Workflow for HPLC Quantification

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Standard & Sample Accurately B Dissolve in Mobile Phase (Aqueous Component) A->B C Volumetric Dilution to Working Concentrations B->C D Filter through 0.45 µm Syringe Filter C->D E System Equilibration with Mobile Phase D->E F Inject Standard Solutions (Calibration Curve) E->F G Inject Sample Solutions F->G H Integrate Peak Areas G->H I Generate Linear Regression (y=mx+c) H->I J Calculate Sample Concentration I->J K Report Final Result (Assay %) J->K

Caption: HPLC analysis workflow from preparation to final report.

Instrumentation and Reagents
  • Instrumentation: HPLC system with isocratic pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, AR Grade)

    • Orthophosphoric Acid (AR Grade)

    • Water (HPLC Grade)

    • Ethyl 4-methylnicotinate Hydrochloride Reference Standard

Detailed Protocol
  • Mobile Phase Preparation (70:30 v/v - 20mM Phosphate Buffer:Acetonitrile):

    • Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the mobile phase by mixing 700 mL of the buffer with 300 mL of acetonitrile. Degas before use.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 25 mg of Ethyl 4-methylnicotinate hydrochloride reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards Preparation:

    • From the stock solution, prepare a series of at least five calibration standards by serial dilution with the mobile phase to cover a concentration range of 10-100 µg/mL.

  • Sample Solution Preparation (50 µg/mL target):

    • Accurately weigh a quantity of the test sample equivalent to about 25 mg of Ethyl 4-methylnicotinate hydrochloride into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Further dilute 5.0 mL of this solution to 50 mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm (or experimentally determined λmax)

    • Run Time: 10 minutes

Method Validation Protocol (ICH Q2(R2) Framework)[12]
  • Specificity: Analyze a blank (mobile phase), a placebo sample (if applicable), the reference standard, and the test sample. The analyte peak should be free from interference at its retention time.

  • Linearity: Inject the five calibration standards in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (% Recovery): Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5 °C, mobile phase composition ±2%) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Gas Chromatography (GC) Method

Principle of Causality: GC is an exceptionally powerful technique for separating and quantifying volatile and thermally stable compounds.[10] While the hydrochloride salt itself is non-volatile, it can be readily analyzed by converting it to its more volatile free base form (Ethyl 4-methylnicotinate) through a simple in-situ neutralization step during sample preparation. A Flame Ionization Detector (FID) is chosen as it is a robust, universal detector for organic compounds, providing a response that is directly proportional to the mass of carbon, making it ideal for quantification.[11] A mid-polarity capillary column (e.g., DB-624) is selected to provide good resolution and peak shape for the polar pyridine derivative.[11]

Workflow for GC Quantification

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Standard & Sample Accurately B Dissolve in Methanol A->B C Add Internal Standard (e.g., Tetradecane) B->C D Neutralize with Base (e.g., NaHCO₃ solution) C->D E Vortex and Allow Phases to Separate or Extract with Solvent D->E F Set GC Temperature Program and Parameters E->F G Inject Standard Solutions F->G H Inject Sample Solutions G->H I Calculate Peak Area Ratios (Analyte/Internal Standard) H->I J Generate Calibration Curve (Ratio vs. Concentration) I->J K Calculate Sample Concentration J->K L Report Final Result (Purity %) K->L

Caption: GC analysis workflow including neutralization and internal standard use.

Instrumentation and Reagents
  • Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-624, 30 m x 0.53 mm, 1.0 µm film thickness, or equivalent.[11]

  • Reagents:

    • Methanol (GC Grade)

    • Dichloromethane (GC Grade)

    • Sodium Bicarbonate (NaHCO₃, AR Grade)

    • Tetradecane (Internal Standard, >99% purity)

    • Ethyl 4-methylnicotinate Hydrochloride Reference Standard

Detailed Protocol
  • Internal Standard (IS) Stock Solution: Prepare a solution of tetradecane in methanol at a concentration of approximately 2 mg/mL.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh ~25 mg of Ethyl 4-methylnicotinate hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards Preparation:

    • Into a series of five 10 mL vials, pipette aliquots of the standard stock solution to achieve final concentrations of 10-100 µg/mL.

    • To each vial, add 1.0 mL of the Internal Standard solution.

    • Add 1 mL of saturated sodium bicarbonate solution to each vial to neutralize the hydrochloride and convert the analyte to its free base.

    • Add 2 mL of dichloromethane, cap tightly, and vortex for 1 minute. Allow the layers to separate. The bottom organic layer is used for injection.

  • Sample Solution Preparation:

    • Prepare a sample solution in methanol at a target concentration of 500 µg/mL.

    • Transfer 1.0 mL of this solution to a 10 mL vial. Add 1.0 mL of the Internal Standard solution and proceed with the neutralization and extraction step as described for the calibration standards.

  • GC Conditions:

    • Carrier Gas: Helium or Nitrogen, constant flow at 5.0 mL/min[11]

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Split Ratio: 50:1

    • Oven Program:

      • Initial Temperature: 150 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 220 °C, hold for 5 minutes

    • Injection Volume: 1 µL

Method Validation Protocol (ICH Q2(R2) Framework)
  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) are the same as for the HPLC method. For GC, linearity is established by plotting the peak area ratio (analyte/IS) against the concentration ratio. Robustness testing would involve varying injector temperature, oven ramp rate, and gas flow rate.

UV-Visible Spectrophotometry Method

Principle of Causality: This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. It is a simple and cost-effective method suitable for the quantitative analysis of pure substances containing a chromophore.[7] Ethyl 4-methylnicotinate hydrochloride possesses a pyridine ring, which is an aromatic system that strongly absorbs UV radiation.[9] The method's primary limitation is its lack of specificity; any impurity that absorbs at the analytical wavelength will interfere with the measurement. Therefore, it is best suited for assaying the bulk substance rather than formulated products.

Workflow for UV-Vis Quantification

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Prepare Solvent (e.g., 0.1 M HCl) B Prepare Stock Solution (100 µg/mL) A->B D Prepare Sample Solution (~10 µg/mL) A->D C Prepare Calibration Standards (2-20 µg/mL) B->C F Measure Absorbance of Standards at λmax C->F G Measure Absorbance of Sample at λmax D->G E Scan for λmax (200-400 nm) E->F F->G H Plot Calibration Curve (Absorbance vs. Conc.) G->H I Determine Regression Equation (y=mx+c) H->I J Calculate Sample Concentration I->J K Report Final Result J->K

Caption: UV-Vis spectrophotometry workflow from solution preparation to analysis.

Instrumentation and Reagents
  • Instrumentation: Double-beam UV-Visible Spectrophotometer with 1 cm quartz cuvettes.

  • Reagents:

    • Hydrochloric Acid (HCl, AR Grade)

    • Purified Water

    • Ethyl 4-methylnicotinate Hydrochloride Reference Standard

Detailed Protocol
  • Solvent Preparation (0.1 M HCl): Prepare by diluting concentrated HCl with purified water. This acidic medium ensures the analyte is fully protonated and solubilized, leading to consistent spectral characteristics.

  • Determination of λmax (Wavelength of Maximum Absorbance):

    • Prepare a ~10 µg/mL solution of the reference standard in 0.1 M HCl.

    • Scan the solution from 400 nm to 200 nm against a 0.1 M HCl blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Standard Stock Solution Preparation (100 µg/mL):

    • Accurately weigh ~25 mg of the reference standard into a 250 mL volumetric flask. Dissolve and dilute to volume with 0.1 M HCl.

  • Calibration Standards Preparation:

    • Prepare a series of at least five standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with 0.1 M HCl.

  • Sample Solution Preparation (10 µg/mL target):

    • Accurately weigh a quantity of the test sample to prepare a stock solution of 100 µg/mL in a 250 mL volumetric flask with 0.1 M HCl.

    • Dilute 10.0 mL of this solution to 100 mL with 0.1 M HCl to get the final test concentration.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument with the 0.1 M HCl blank.

    • Measure the absorbance of each calibration standard and the sample solution.

Method Validation Protocol (ICH Q2(R2) Framework)
  • The validation parameters are similar to those for HPLC. Specificity is the main challenge and must be demonstrated by showing that common impurities or excipients do not absorb significantly at the analytical λmax.

Summary of Method Validation Parameters

The following table summarizes the typical acceptance criteria for the validation of the described analytical methods, as per ICH guidelines.[12][13]

Validation ParameterHPLCGCUV-Vis Spectrophotometry
Specificity No interference at analyte RtNo interference at analyte RtNo interference at λmax
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.998
Range 80-120% of test conc.80-120% of test conc.80-120% of test conc.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) ≤ 2.0%≤ 2.0%≤ 2.0%
LOQ To be determinedTo be determinedTo be determined
Robustness No significant impact on resultsNo significant impact on resultsNo significant impact on results

Conclusion

This application note details three validated methods for the quantification of Ethyl 4-methylnicotinate hydrochloride.

  • The HPLC method is recommended as the primary stability-indicating assay due to its superior specificity and precision.

  • The GC method serves as an excellent alternative for purity determination, especially when assessing volatile impurities.

  • The UV-Vis spectrophotometric method offers a rapid and simple approach for routine quality control of the bulk drug substance where interference from other components is not a concern.

The choice of method should be based on the specific analytical need, sample matrix, and available instrumentation. All protocols are designed to be validated according to ICH guidelines to ensure the generation of accurate, reliable, and defensible analytical data in a regulated environment.[3]

References

  • Pertanika. (2023, November 24). Chromatography and Spectroscopy Methods for the Analysis of Nicotine and Other Chemical Ingredients in E-Liquid Formulation.
  • Toomula, N., Kumar, A., Kumar, D. S., & Bheemidi, V. S. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Omics.
  • Google Patents. (n.d.). US20170267625A1 - Method for producing ethyl 4-methyloctanoate.
  • Frontiers. (n.d.). Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM).
  • IISTE.org. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • ResearchGate. (n.d.). A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic drinks and cold formulas.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Semantic Scholar. (2018, May 2). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Journal of Food and Drug Analysis. (n.d.). A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • International Journal of Research and Review. (n.d.). Analytical Method Validation: ICH and USP Perspectives.
  • ChemicalBook. (n.d.). ETHYL 4-METHYLNICOTINATE CAS#: 55314-29-9.
  • National Institutes of Health. (n.d.). Ethyl 4-methylnicotinate | C9H11NO2 | CID 409602 - PubChem.
  • ChemSynthesis. (n.d.). ethyl 4-methylnicotinate - 6316-72-9, C9H11NO2, density, melting point, boiling point, structural formula, synthesis.
  • ResearchGate. (n.d.). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Food Research. (n.d.). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology | Analytical Chemistry.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ResearchGate. (2016, March 1). How to measure aromatic amine compounds using uv/visible spectrophotometer?
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Jurnal UPI. (2021, June 13). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds.
  • Agilent. (n.d.). Determination of nicotine, propylene glycol, and glycerol in e-liquids according to ISO/CD 20714 using an Agilent Intuvo 9000 GC.
  • Synblock. (n.d.). CAS 1352443-13-0 | Methyl 4-methylnicotinate hydrochloride.
  • TCI Chemicals. (n.d.). Ethyl 2,4-Dihydroxy-6-methylnicotinate | 70254-52-3.

Sources

Application Note: Strategic Derivatization of Ethyl 4-methylnicotinate Hydrochloride for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug discovery professionals through the strategic derivatization of Ethyl 4-methylnicotinate hydrochloride . It moves beyond basic synthesis, focusing on high-throughput library generation and biological validation.[1]

Executive Summary & Biological Significance

Ethyl 4-methylnicotinate is a privileged scaffold in medicinal chemistry, particularly valuable for targeting enzymes involved in metabolic regulation and signal transduction. Its core structure—a trisubstituted pyridine—offers two distinct vectors for chemical expansion, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD).[1]

Key Biological Applications:

  • NNMT Inhibition: The 4-methylnicotinamide motif mimics the substrate for Nicotinamide N-methyltransferase (NNMT), a target linked to metabolic disorders (obesity, type 2 diabetes) and various cancers [1].[1][2]

  • Kinase Inhibition: The pyridine nitrogen can serve as a hinge-binder in kinase active sites, while the C4-methyl group provides a vector to explore hydrophobic pockets (the "gatekeeper" region).

  • Scaffold Hopping: It serves as a bioisostere for 4-methylbenzoic acid derivatives, improving solubility and metabolic stability.

Strategic Analysis: Derivatization Vectors

To maximize the utility of this building block, we employ a divergent synthesis strategy . The hydrochloride salt must first be managed to ensure compatibility with transition metal catalysts and radical initiators.

The Chemical Logic
  • Vector A (C3-Carbonyl): Modification of the ester to amides. This creates a hydrogen-bond donor/acceptor motif essential for protein-ligand interaction.

  • Vector B (C4-Methyl): Functionalization of the benzylic position. This allows extension into deep hydrophobic pockets or macrocyclization.

Workflow Visualization

The following diagram illustrates the critical decision pathways for processing this scaffold.

G Start Ethyl 4-methylnicotinate HCl Salt FreeBase Free Base Preparation Start->FreeBase Neutralization RouteA Route A: Hydrolysis & Amide Coupling FreeBase->RouteA Vector A (C3) RouteB Route B: Wohl-Ziegler Bromination FreeBase->RouteB Vector B (C4) LibA Amide Library (NNMT/Kinase HTS) RouteA->LibA R-NH2 / HATU InterB 4-(Bromomethyl) Intermediate RouteB->InterB NBS / AIBN LibB Nucleophilic Substitution (Heterocycle Extension) InterB->LibB Nu-H / Base

Figure 1: Divergent synthesis workflow for Ethyl 4-methylnicotinate. Route A targets the ester; Route B targets the methyl group.

Detailed Experimental Protocols

Protocol 1: Salt Management (Mandatory Pre-step)

Rationale: The hydrochloride salt is stable for storage but acidic. It interferes with radical initiators (Route B) and consumes expensive coupling reagents (Route A).[1] Objective: Isolate the free base (Ethyl 4-methylnicotinate) as a clear oil.

  • Dissolve 10.0 g of Ethyl 4-methylnicotinate HCl in 100 mL of distilled water.

  • Cool to 0°C in an ice bath.

  • Slowly add saturated aqueous NaHCO₃ (approx. 150 mL) with stirring until gas evolution ceases and pH reaches ~8.5.

  • Extract with Ethyl Acetate (3 x 100 mL).

  • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Yield: Expect >95% recovery of pale yellow oil.

  • Storage: Store under Argon at 4°C.

Protocol 2: Parallel Amide Library Synthesis (Vector A)

Rationale: This protocol uses a "Hydrolysis-Coupling" sequence rather than direct aminolysis. While direct aminolysis is shorter, the hydrolysis route is more robust for high-throughput screening (HTS) as it accommodates both aliphatic and aromatic amines reliably [2].

Step A: Saponification

  • Dissolve Free Base (1.0 eq) in THF:MeOH:H₂O (3:1:1).[1]

  • Add LiOH·H₂O (2.0 eq).[1][3] Stir at RT for 4 hours.

  • Monitor by LCMS (Acid mass: [M+H]+ ~ 138.1).[1]

  • Acidify to pH 4 with 1N HCl; collect precipitate or extract with EtOAc.

Step B: Parallel Amide Coupling (96-well format) Reagents: HATU (Coupling agent), DIPEA (Base), DMF (Solvent).[1]

ComponentEquivalentsConcentrationNotes
4-Methylnicotinic Acid1.0 eq0.2 M in DMFCore Scaffold
Diverse Amine (R-NH₂)1.2 eq0.2 M in DMFVariable
HATU1.5 eq0.2 M in DMFActivator
DIPEA3.0 eqNeatBase

Procedure:

  • Dispense Acid solution (500 µL) into each well.

  • Add DIPEA (3.0 eq) followed by HATU solution. Shake for 15 mins to form the activated ester.

  • Add Amine solution (1.2 eq).[3]

  • Seal plate and shake at RT for 16 hours.

  • Workup: Evaporate DMF (Genevac). Resuspend in DMSO for direct biological assay or purify via Prep-HPLC.

Protocol 3: Benzylic Functionalization (Vector B)[1]

Rationale: The Wohl-Ziegler reaction installs a bromine atom at the benzylic position.[4][5] This is a critical intermediate for "growing" the molecule into hydrophobic pockets. Critical Note: Pyridines can complex with bromine. We use Trifluorotoluene (PhCF₃) as a greener, higher-boiling alternative to CCl₄ [3].[1]

Reaction:


[1]

Procedure:

  • Dissolve Free Base (5.0 mmol, 1.0 eq) in anhydrous PhCF₃ (25 mL).

  • Add N-Bromosuccinimide (NBS) (1.05 eq). Recrystallize NBS before use to remove HBr.

  • Add AIBN (0.1 eq) as radical initiator.

  • Heat to reflux (102°C) under Argon.

  • Endpoint: The reaction is complete when the heavy NBS precipitate (bottom) converts to light Succinimide (floats).[4] Usually 2-4 hours.

  • Purification: Filter hot to remove succinimide. Concentrate filtrate.

  • Stability Warning: The benzylic bromide is reactive. Use immediately for nucleophilic displacement (e.g., with thiols, phenols, or secondary amines).[1]

Quality Control & Validation Criteria

For biological screening, compound integrity is paramount.[1]

  • Purity: >95% by HPLC (UV 254 nm).

  • Identity: 1H NMR must confirm the integrity of the ethyl group (quartet ~4.4 ppm, triplet ~1.4 ppm) and the aromatic region.

  • LCMS Validation:

    • Parent: [M+H]+ = 166.2 (Free Base).[1]

    • Hydrolyzed Acid:[1] [M+H]+ = 138.1.[1]

    • Brominated Derivative: [M+H]+ = 244.0 / 246.0 (1:1 isotopic pattern).[1]

References

  • Van Haren, M. J., et al. (2017).[1][6] "Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state."[6] Organic & Biomolecular Chemistry.

  • Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling." Tetrahedron.

  • Wohl-Ziegler Reaction Overview. Organic Chemistry Portal.

Sources

Application Note: Preclinical Evaluation of Nicotinic Acid Esters for Analgesic and Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

Nicotinic acid esters (NAEs), such as methyl nicotinate and tocopheryl nicotinate, occupy a unique niche in pain management. They function through two distinct, often opposing mechanisms, requiring a bifurcated experimental approach.

  • The Counter-Irritant Pathway (Topical): Rapid hydrolysis releases nicotinic acid, activating HCAR2 (GPR109A) on epidermal Langerhans cells and keratinocytes. This triggers the release of Prostaglandin D2 (PGD2) and E2 (PGE2), causing local vasodilation ("flushing").[1] The resulting thermal sensation gates nociceptive signals (Gate Control Theory).

  • The Anti-Inflammatory Pathway (Systemic/Neuroprotective): Activation of HCAR2 on immune cells (macrophages, microglia) couples to Gi-proteins , inhibiting adenylyl cyclase and suppressing NF-κB signaling. This reduces neuroinflammation and central sensitization, offering potential for neuropathic pain management.[2]

Critical Experimental Challenge: Distinguishing between the rubefacient (flushing) effect and true analgesia. This protocol details methods to decouple these effects using specific vehicle controls and validated behavioral assays.

HCAR2 Signaling Divergence

The following diagram illustrates the critical divergence in signaling that defines the experimental readout.

HCAR2_Signaling NAE Nicotinic Acid Ester (Ligand) Hydrolysis Hydrolysis (Esterase) NAE->Hydrolysis NicAcid Nicotinic Acid Hydrolysis->NicAcid HCAR2 HCAR2 / GPR109A (Receptor) NicAcid->HCAR2 Keratinocyte Keratinocytes & Langerhans Cells HCAR2->Keratinocyte Epidermal Expression Macrophage Macrophages & Microglia HCAR2->Macrophage Immune Expression COX COX-1 / COX-2 Pathway Keratinocyte->COX PGs PGD2 / PGE2 Release COX->PGs Flush Vasodilation (Rubefacient Effect) PGs->Flush Gi Gi Protein Coupling Macrophage->Gi cAMP ↓ cAMP Levels Gi->cAMP NFkB ↓ NF-κB Nuclear Translocation cAMP->NFkB Analgesia Anti-Inflammatory Analgesia NFkB->Analgesia

Figure 1: Divergent signaling pathways of HCAR2 activation. Red pathway indicates cutaneous flushing (counter-irritation); Green pathway indicates immune modulation (disease-modifying analgesia).

Formulation & Physicochemical Controls

NAEs are lipophilic and prone to hydrolysis. Improper vehicle selection will result in premature degradation or poor skin penetration.

Table 1: Physicochemical Properties & Vehicle Selection

CompoundLipophilicity (LogP)Hydrolysis RateRecommended VehicleApplication Context
Methyl Nicotinate ~0.7 (Low)RapidHydroalcoholic Gel (Ethanol/Water)Acute counter-irritation; Topical provocation tests.
Tocopheryl Nicotinate >10 (High)Slow (Prodrug)Lipid-based (MCT Oil, Liposomes)Chronic neuropathic pain; Antioxidant synergy.
Benzyl Nicotinate ~2.2 (Med)ModerateOintment / Cream baseSustained topical rubefacient.

Protocol Check:

  • Stability: Prepare fresh formulations daily unless stability data (HPLC) confirms integrity >24h.

  • Control Vehicle: Must be identical to the test vehicle but lacking the ester. For topical studies, include a "sham" group to account for mechanical stress of application.

In Vivo Experimental Protocols

Protocol A: Assessment of Mechanical Allodynia (Von Frey)

Target: Neuropathic Pain & Central Sensitization (e.g., Tocopheryl Nicotinate evaluation)

This protocol uses the Up-Down Method (Dixon) to determine the 50% withdrawal threshold. This is superior to simple frequency testing as it reduces habituation.

1. Animal Preparation
  • Species: C57BL/6 Mice or Sprague-Dawley Rats.

  • Acclimatization (Critical): Animals must be placed in the testing environment (wire mesh grid) for 1-2 hours daily for 2 days prior to testing. This eliminates "novelty stress" which masks analgesic effects.

2. Induction Model (Choose One)
  • Inflammatory:[3][4][5] Intraplantar injection of CFA (Complete Freund's Adjuvant).

  • Neuropathic:[6][7] Chronic Constriction Injury (CCI) of the sciatic nerve.

3. Testing Procedure (Blinded)
  • Isolate animal in acrylic box on wire mesh. Wait 15 mins for settling.

  • Apply Von Frey filament perpendicular to the plantar surface of the hind paw.[8]

  • Force: Apply until the filament buckles slightly.[9] Hold for 2-3 seconds.

  • Response: Sharp withdrawal, licking, or flinching counts as "Positive (X)". No response is "Negative (O)".

4. The Up-Down Algorithm
  • Start with the middle filament (e.g., 1.0g for mice).

  • If Negative (O): Proceed to the next stronger filament.

  • If Positive (X): Proceed to the next weaker filament.

  • Continue for 5 stimulations after the first change in response.

VonFrey_Logic Start Start: Middle Filament (e.g., 1.0g) Apply Apply Stimulus (2-3 sec) Start->Apply Decision Response? Apply->Decision Stronger Next Stronger Filament Decision->Stronger No (O) Weaker Next Weaker Filament Decision->Weaker Yes (X) Record Record Pattern (O or X) Stronger->Record Weaker->Record Count 5 Readings after first reversal? Record->Count Count->Apply No Calc Calculate 50% Threshold Count->Calc Yes

Figure 2: Logic flow for the Dixon Up-Down Method to determine mechanical withdrawal thresholds.

Protocol B: Quantifying the "Flush" (Vasodilation)

Target: Side Effect Profiling or Counter-Irritant Efficacy

Since NAEs cause vasodilation, visual redness is subjective. Use Laser Doppler Flowmetry (LDF) for quantitative data.

  • Anesthesia: Mild sedation (Isoflurane) is recommended to prevent movement artifacts, though conscious restraint is preferred if anesthesia interferes with blood pressure.

  • Application: Apply NAE topically (e.g., 10µL on ear or paw).

  • Measurement: Place LDF probe perpendicular to the skin. Record Perfusion Units (PU) continuously for 30 minutes.

  • Data Output: Calculate Area Under the Curve (AUC) for the first 30 minutes to quantify total vasodilatory response.

Self-Validating Control: Pre-treat a subset of animals with a COX inhibitor (e.g., Indomethacin). If the NAE-induced flush is NOT significantly reduced, the NAE quality or the animal model is compromised (as the mechanism must be COX-mediated).

Data Interpretation & Statistical Power

Differentiating Analgesia from Counter-Irritation

To claim "Analgesia," the compound must inhibit pain behaviors in a model where the "distraction" of flushing is minimized or accounted for.

  • Scenario A: High Flushing (LDF > 200% baseline) + High Analgesia.

    • Interpretation: Likely counter-irritant mechanism (Gate Control).

  • Scenario B: Low Flushing (LDF < 20% baseline) + High Analgesia.

    • Interpretation: Likely HCAR2-mediated neuroprotection (Anti-inflammatory). Note: Tocopheryl nicotinate often falls here due to slow hydrolysis.[10]

Statistical Analysis
  • Sample Size: Power analysis (G*Power) typically suggests n=8-10 per group for Von Frey assays to detect a 30% difference with α=0.05 and Power=0.8.

  • Test: Two-way ANOVA (Time x Treatment) followed by Bonferroni’s post-hoc test.

References

  • Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Pharmacological Reviews, 58(4), 601-611.

  • Hanson, J., et al. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice.[1] Journal of Clinical Investigation, 120(8), 2910–2919.

  • Chaplan, S. R., et al. (1994). Quantitative assessment of tactile allodynia in the rat paw. Journal of Neuroscience Methods, 53(1), 55-63.

  • Kamei, J., et al. (2006). Antinociceptive effect of tocopheryl nicotinate in rats with streptozotocin-induced diabetes. European Journal of Pharmacology, 538(1-3), 66-69.

  • Gogos, C. A., et al. (2019). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neural Regeneration Research.

Sources

Application Notes and Protocols for In Vitro Evaluation of Anti-inflammatory Activity of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Inflammatory Cascade and the Therapeutic Promise of Pyridine Derivatives

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism essential for healing, chronic, unresolved inflammation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and certain cancers. The inflammatory process is orchestrated by a complex network of signaling pathways and molecular mediators, including enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), signaling molecules like nitric oxide (NO), and a host of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3]

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and demonstrating a wide range of biological activities.[4] Notably, many pyridine derivatives have emerged as potent anti-inflammatory agents, exhibiting their effects through the modulation of key inflammatory targets.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of robust in vitro assays to characterize the anti-inflammatory properties of novel pyridine derivatives. The protocols detailed herein are designed to be self-validating and are accompanied by explanations of the underlying scientific principles to empower researchers in their quest for novel anti-inflammatory therapeutics.

I. Preliminary Screening: Inhibition of Protein Denaturation

Scientific Rationale: Protein denaturation is a well-documented cause of inflammation.[1][6] When proteins lose their three-dimensional structure due to heat, chemical exposure, or other stressors, they can become antigenic and trigger an inflammatory response.[2][6] Therefore, the ability of a compound to prevent protein denaturation can be an initial indicator of its anti-inflammatory potential.[2][5][7] This assay is a simple and rapid method for preliminary screening of compounds. Bovine serum albumin (BSA) is commonly used as the model protein.[5][6]

Protocol 1: Inhibition of Bovine Serum Albumin (BSA) Denaturation

Objective: To assess the ability of pyridine derivatives to inhibit heat-induced denaturation of BSA.

Materials and Reagents:

  • Bovine Serum Albumin (BSA), Fraction V

  • Tris-buffered saline (TBS), pH 6.8

  • Phosphate buffered saline (PBS), pH 6.5

  • Test pyridine derivatives

  • Diclofenac sodium (positive control)

  • Spectrophotometer (UV-Vis)

  • Water bath

  • 96-well microplate

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a 1% (w/v) solution of BSA in TBS.

    • Prepare stock solutions of the test pyridine derivatives and diclofenac sodium in a suitable solvent (e.g., DMSO). Further dilute with PBS to desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to respective wells:

      • Test wells: 450 µL of 1% BSA solution and 50 µL of the test pyridine derivative solution (at various concentrations).

      • Positive control wells: 450 µL of 1% BSA solution and 50 µL of diclofenac sodium solution (at various concentrations).

      • Negative control (vehicle) wells: 450 µL of 1% BSA solution and 50 µL of the vehicle used to dissolve the test compounds.

      • Blank wells: 500 µL of PBS.

  • Incubation and Denaturation:

    • Incubate the plate at 37°C for 20 minutes.

    • Induce denaturation by incubating the plate in a water bath at 70°C for 5-15 minutes.

  • Measurement:

    • Cool the plate to room temperature.

    • Measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation of Inhibition:

    • The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Data Presentation:

CompoundConcentration (µg/mL)Absorbance at 660 nm% Inhibition
Control -Value0
Diclofenac Sodium 10ValueValue
50ValueValue
100ValueValue
Pyridine Derivative X 10ValueValue
50ValueValue
100ValueValue

From this data, the IC50 value (the concentration of the compound that causes 50% inhibition) can be determined.

II. Cell-Based Assays: A More Physiological Approach

Cell-based assays provide a more physiologically relevant context for evaluating the anti-inflammatory activity of compounds by taking into account factors such as cell permeability and metabolism. The murine macrophage cell line, RAW 264.7, is a widely used and well-characterized model for studying inflammation in vitro.[8]

Why RAW 264.7 Cells?

  • Robust Inflammatory Response: These cells are highly responsive to inflammatory stimuli like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[9][10]

  • Production of Key Mediators: Upon stimulation, RAW 264.7 cells produce a range of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[8][11]

  • Well-Characterized Signaling Pathways: The signaling pathways involved in the inflammatory response in these cells, such as the NF-κB and MAPK pathways, are well-documented.[3][12]

Experimental Workflow for Cell-Based Assays

G cluster_0 Cell Culture and Treatment cluster_1 Measurement of Inflammatory Mediators cluster_2 Cell Viability Assessment A Seed RAW 264.7 cells in 96-well plates B Pre-treat with Pyridine Derivatives for 2h A->B C Stimulate with LPS (e.g., 1 µg/mL) for 18-24h B->C D Collect Cell Culture Supernatant C->D G Remaining Cells C->G E Nitric Oxide (NO) Assay (Griess Reagent) D->E F Cytokine (TNF-α, IL-6) Assay (ELISA) D->F H MTT or CCK-8 Assay G->H

Caption: General workflow for cell-based anti-inflammatory assays.

Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Scientific Rationale: Nitric oxide (NO) is a key signaling molecule in inflammation. While it has protective roles at low concentrations, excessive production by inducible nitric oxide synthase (iNOS) in macrophages contributes to tissue damage.[13] Therefore, inhibiting NO production is a valid anti-inflammatory strategy. The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.[13][14][15]

Materials and Reagents:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test pyridine derivatives

  • N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) or other known iNOS inhibitor (positive control)

  • Griess Reagent (Component A: N-(1-naphthyl)ethylenediamine dihydrochloride; Component B: Sulfanilic acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well in 200 µL of complete DMEM.[16]

    • Incubate for 24 hours to allow cells to adhere.

  • Treatment:

    • After 24 hours, carefully remove the medium.

    • Pre-treat the cells with various concentrations of the test pyridine derivatives or positive control for 2 hours.

  • Stimulation:

    • Add LPS to a final concentration of 1-2 µg/mL to all wells except the negative control (unstimulated) wells.[16][17]

    • Incubate for an additional 18-24 hours.[16][17]

  • Griess Assay:

    • Carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.[15][16]

  • Calculation:

    • Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

    • Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

Data Presentation:

TreatmentConcentrationNitrite Concentration (µM)% Inhibition of NO Production
Unstimulated Control -Value-
LPS Control 1 µg/mLValue0
TPCK 10 µMValueValue
Pyridine Derivative Y 10 µMValueValue
50 µMValueValue
100 µMValueValue
Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Scientific Rationale: Pro-inflammatory cytokines, such as TNF-α and IL-6, are central mediators of the inflammatory response.[1] They are produced by activated macrophages and orchestrate the recruitment of other immune cells to the site of inflammation.[18] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of these cytokines in cell culture supernatants.[19]

Materials and Reagents:

  • Cell culture supernatants from Protocol 2

  • Human or mouse TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, standard, and substrate)

  • Wash buffer

  • Stop solution

  • 96-well ELISA plates

  • Microplate reader

Step-by-Step Protocol (General - follow specific kit instructions):

  • Plate Coating:

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking:

    • Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate.

    • Add the cell culture supernatants and a serial dilution of the cytokine standard to the wells.

    • Incubate for 2 hours at room temperature.[20]

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add the biotin-conjugated detection antibody and incubate for 1-2 hours at room temperature.[19]

  • Streptavidin-HRP Incubation:

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.[19]

  • Substrate Development:

    • Wash the plate.

    • Add the substrate solution (e.g., TMB) and incubate until a color develops.

  • Stopping the Reaction:

    • Add the stop solution to each well.

  • Measurement:

    • Measure the absorbance at 450 nm.

  • Calculation:

    • Generate a standard curve by plotting the absorbance versus the concentration of the standard.

    • Determine the concentration of TNF-α and IL-6 in the samples from the standard curve.

III. Mechanistic Assays: Elucidating the Mode of Action

To understand how a pyridine derivative exerts its anti-inflammatory effects, it is crucial to investigate its impact on specific molecular targets and signaling pathways.

The Arachidonic Acid Cascade: COX and LOX Inhibition

Arachidonic acid, released from cell membranes during inflammation, is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins. Both sets of products are potent inflammatory mediators.

G A Membrane Phospholipids B Phospholipase A2 A->B C Arachidonic Acid B->C D Cyclooxygenase (COX) C->D E Lipoxygenase (LOX) C->E F Prostaglandins, Thromboxanes D->F G Leukotrienes, Lipoxins E->G H Inflammation F->H G->H

Caption: The Arachidonic Acid Cascade.

Protocol 4: Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

Scientific Rationale: There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in housekeeping functions, and COX-2, which is induced during inflammation and is the primary target for many anti-inflammatory drugs.[21] Selective inhibition of COX-2 is desirable to minimize side effects associated with COX-1 inhibition. This assay measures the peroxidase activity of COX-2, which generates a fluorescent product.[21]

Materials and Reagents:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • COX probe (e.g., Amplex Red)

  • Arachidonic acid (substrate)

  • Heme

  • Test pyridine derivatives

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • 96-well black microplate

  • Fluorometric microplate reader

Step-by-Step Protocol (based on commercially available kits):

  • Reagent Preparation:

    • Prepare working solutions of all reagents according to the kit manufacturer's instructions.

  • Assay Setup:

    • In a 96-well black plate, add the following:

      • Enzyme Control (100% activity): Assay buffer, COX-2 enzyme.

      • Inhibitor wells: Assay buffer, COX-2 enzyme, and various concentrations of the test pyridine derivative or celecoxib.

      • Background wells: Assay buffer (no enzyme).

  • Pre-incubation:

    • Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement:

    • Immediately begin measuring the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) in kinetic mode for 5-10 minutes.

  • Calculation:

    • Determine the rate of reaction (slope of the fluorescence vs. time curve).

    • Calculate the percentage inhibition for each concentration of the test compound.

    • Determine the IC50 value.

Protocol 5: Lipoxygenase (LOX) Inhibition Assay (Colorimetric)

Scientific Rationale: Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxides.[22] These products are precursors to leukotrienes, which are potent mediators of inflammation. This assay measures the formation of hydroperoxides, which react with a chromogen to produce a colored product.[23]

Materials and Reagents:

  • Soybean lipoxygenase (or other purified LOX)

  • LOX assay buffer

  • Linoleic acid or arachidonic acid (substrate)

  • Chromogen solution

  • Test pyridine derivatives

  • N-Dihydroguaiaretic acid (NDGA) or other known LOX inhibitor (positive control)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol (based on commercially available kits):

  • Assay Setup:

    • In a 96-well plate, add the following:

      • Enzyme Control (100% activity): Assay buffer, LOX enzyme.

      • Inhibitor wells: Assay buffer, LOX enzyme, and various concentrations of the test pyridine derivative or positive control.

      • Blank wells: Assay buffer (no enzyme).

  • Reaction Initiation:

    • Add the substrate (e.g., linoleic acid) to all wells to start the reaction.

    • Incubate for 5-10 minutes at room temperature.

  • Color Development:

    • Add the chromogen solution to all wells to stop the reaction and develop the color.

    • Incubate for 5 minutes at room temperature.

  • Measurement:

    • Measure the absorbance at 490-500 nm.[23]

  • Calculation:

    • Calculate the percentage inhibition for each concentration of the test compound.

    • Determine the IC50 value.

Investigating Intracellular Signaling: NF-κB and MAPK Pathways

Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most critical signaling cascades in the inflammatory response.[3][24] Activation of these pathways by stimuli like LPS leads to the transcription of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[12][24][25] Investigating the effect of pyridine derivatives on these pathways can provide valuable mechanistic insights.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus activates transcription factors IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB inhibits NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes activates

Caption: Simplified NF-κB and MAPK signaling pathways in macrophages.

Assays to investigate these pathways, such as Western blotting for phosphorylated pathway components (e.g., p-p65 for NF-κB, p-p38 for MAPK) or reporter gene assays, are beyond the scope of this introductory guide but represent the next logical steps in a comprehensive mechanistic investigation.

IV. Conclusion and Future Directions

The in vitro assays described in this application note provide a robust framework for the systematic evaluation of the anti-inflammatory potential of pyridine derivatives. By employing a tiered approach, from initial screening with the protein denaturation assay to more detailed mechanistic studies using cell-based and enzymatic assays, researchers can efficiently identify and characterize promising lead compounds. The data generated from these assays are crucial for establishing structure-activity relationships and for guiding the optimization of pyridine derivatives into potent and selective anti-inflammatory drug candidates. Future studies should aim to further elucidate the precise molecular targets and signaling pathways modulated by these compounds, ultimately paving the way for their translation into novel therapeutics for a wide range of inflammatory diseases.

V. References

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? Retrieved from [Link]

  • Academic Journals. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

  • protocols.io. (2020). Lipoxygenase activity determination V.1. Retrieved from [Link]

  • SPH, Media. (n.d.). Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract International Journal of ChemTech Research. Retrieved from [Link]

  • Pharmacy Education. (n.d.). Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation. Retrieved from [Link]

  • MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp.. Retrieved from [Link]

  • Journal of Clinical and Diagnostic Research. (2022). Bovine serum assay, Diclofenac, Flower extracts, Protein denaturation. Retrieved from [Link]

  • Bio-protocol. (2025). 2.21 Nitric oxide assay in LPS-stimulated RAW 264.7 murine macrophages. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). The roles and mechanisms of the NF-κB signaling pathway in tendon disorders. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn's stem bark isolate through molecular docking insights. Retrieved from [Link]

  • ResearchGate. (2023). Protein denaturation assay guidance?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Role of the Inflammatory Response of RAW 264.7 Cells in the Metastasis of Novel Cancer Stem-Like Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. Retrieved from [Link]

  • Dove Press. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Retrieved from [Link]

  • Frontiers. (n.d.). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Retrieved from [Link]

  • ResearchGate. (n.d.). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. Retrieved from [Link]

  • Bio-Techne. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. Retrieved from [Link]

  • ResearchGate. (2025). Measurement of Nitric oxide from LPS stimulated Raw264.7 cells?. Retrieved from [Link]

  • ACS Omega. (2022). Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages. Retrieved from [Link]

  • PubMed. (n.d.). Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP. Retrieved from [Link]

  • ResearchGate. (2025). Assessing anti-inflammatory activity through a protein denaturation assay. Retrieved from [Link]

  • MDPI. (n.d.). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Retrieved from [Link]

  • MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). ELISA analysis of TNF-α, IL-2, IL-6, and IL-1β concentrations in culture supernatant (pg/mL). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Retrieved from [Link]

  • Wikipedia. (n.d.). Griess test. Retrieved from [Link]

  • ResearchGate. (n.d.). NF-κB and MAPK pathways in inflammation. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Retrieved from [Link]

  • YouTube. (2023). What is LPS signaling? | Know Everything | Basic Science Series English. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Purifying Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the common and often complex challenges associated with the purification of pyridine-based compounds. As a cornerstone in pharmaceuticals, agrochemicals, and materials science, the purity of these heterocyclic compounds is paramount to the success of research and development endeavors. This guide is structured to provide you, our fellow scientists and professionals, with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification workflows effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered in the lab.

Q1: Why is my pyridine-based compound turning yellow or brown upon standing or during purification?

A: Discoloration is a frequent observation and is typically indicative of impurity formation. The pyridine ring, while aromatic, is susceptible to oxidation, especially in the presence of air and light. The nitrogen atom can also coordinate with trace metal impurities, which can catalyze degradation reactions. Additionally, residual aldehydes or imines from the synthesis can undergo condensation or polymerization reactions, leading to colored byproducts.[1] Storing under an inert atmosphere (Nitrogen or Argon) and in amber-colored vials can significantly mitigate this issue.

Q2: How can I efficiently remove water from my pyridine sample?

A: Pyridine is highly hygroscopic and forms a minimum-boiling azeotrope with water (boiling point 94°C, containing 43% water), rendering simple distillation ineffective for complete drying.[2][3] The method of choice depends on the required level of dryness.

  • For routine use: Pre-drying with solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets, followed by decanting, is often sufficient.[3][4]

  • For anhydrous applications: After pre-drying, refluxing over calcium hydride (CaH₂) followed by distillation is a robust method.[3][5]

  • Alternative methods: Azeotropic distillation with a solvent like toluene can be used to remove water.[3][4][6]

Q3: My pyridine derivative is streaking badly or sticking to the silica gel column. What's happening and how can I fix it?

A: This is a classic problem arising from the basicity of the pyridine nitrogen. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic pyridine nitrogen interacts strongly with these acidic sites via hydrogen bonding or acid-base interactions, leading to poor peak shape (tailing) and sometimes irreversible adsorption.[7]

To resolve this, you need to deactivate the silica gel. This can be achieved by:

  • Adding a basic modifier to your eluent: A small amount of triethylamine (TEA) or pyridine (e.g., 0.1-1%) in the mobile phase will compete for the acidic sites on the silica, allowing your compound to elute symmetrically.[7]

  • Using a pre-treated stationary phase: You can use commercially available deactivated silica or prepare it by washing standard silica gel with a dilute solution of a base like ammonia or triethylamine.

Q4: Can I use reverse-phase chromatography for my basic pyridine compound? What should I watch out for?

A: Yes, reverse-phase (e.g., C18) chromatography is often an excellent choice. However, you must control the mobile phase pH. At neutral or high pH, the pyridine compound is neutral, which can lead to good peak shapes. However, most silica-based C18 columns are not stable above pH 8.[7] A common strategy is to use a low pH mobile phase (e.g., pH 2.5-3.0) with a buffer.[7] At this pH, the pyridine is protonated (pyridinium ion), and the silanol groups on the stationary phase are also protonated, minimizing unwanted interactions.[7] Be mindful that the retention mechanism will now involve ion-exchange characteristics in addition to hydrophobic interactions.

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific issues encountered with common purification techniques.

Distillation

Problem: I'm trying to distill my pyridine derivative, but I can't seem to get rid of a persistent impurity with a similar boiling point.

Causality: Commercial pyridine and its derivatives are often contaminated with homologues such as picolines (methylpyridines) and lutidines (dimethylpyridines), which can have very close boiling points, making simple distillation inefficient.[3][4]

Solution Pathway:

  • Chemical Pre-treatment: Certain impurities, like aldehydes and imines, can be converted into high-boiling point compounds before distillation.[1] A common industrial practice involves treating the crude pyridine with a strong base like NaOH, which catalyzes the aldol condensation of aldehyde impurities.[1][8]

  • Complexation/Salt Formation: Exploit the basicity of the pyridine ring.

    • Oxalate Salt Crystallization: Pyridine can be selectively precipitated from its homologues by forming an oxalate salt upon addition of oxalic acid in a solvent like acetone. The purified salt is then filtered, washed, and the free pyridine is regenerated by treatment with a strong base, followed by extraction and final distillation.[4]

    • Metal Salt Complexation: Pyridines form complexes with metal salts like zinc chloride (ZnCl₂). This can be used to crystallize the desired pyridine derivative away from non-basic impurities. The pyridine is then liberated from the complex, typically by steam distillation from a basic solution.[4]

Column Chromatography

Problem: I've added triethylamine to my eluent, but my pyridine compound's peaks are still tailing on the silica gel column.

Causality: While adding a basic modifier is the correct first step, severe tailing may indicate that the interaction with the silica is particularly strong, or that other factors are at play. The issue is the strong interaction between the basic analyte and acidic residual silanol groups on the silica surface.[7]

Troubleshooting Workflow:

G start Peak Tailing Observed q1 Is TEA (0.5-1%) in eluent? start->q1 add_tea Add 0.5-1% TEA to eluent q1->add_tea No q2 Increase TEA concentration (up to 2%) q1->q2 Yes add_tea->q2 q3 Is column overloaded? q2->q3 Still Tailing success Symmetrical Peak Achieved q2->success Resolved reduce_load Reduce sample load by 50% q3->reduce_load Yes q4 Check for compound stability on silica q3->q4 No reduce_load->q4 reduce_load->success Resolved test_stability Perform 2D-TLC test q4->test_stability switch_phase Switch to neutral alumina or reverse-phase switch_phase->success test_stability->switch_phase Degradation Observed

Caption: Troubleshooting workflow for peak tailing of pyridine compounds.

Experimental Protocol: 2D-TLC for Stability Check [7][9]

  • Spot your sample mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in a suitable solvent system.

  • Remove the plate, mark the solvent front, and dry it completely.

  • Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now at the bottom.

  • Develop the plate again in the same solvent system.

  • Analysis: If your compound is stable, it will appear on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica surface.[9]

Liquid-Liquid Extraction

Problem: I'm performing an acid-base extraction to isolate my pyridine compound, but I'm getting low recovery from the aqueous layer after basification.

Causality: This issue often stems from incomplete protonation or deprotonation, or the formation of a highly water-soluble salt that is difficult to extract back into an organic solvent. The pKa of the pyridinium ion is typically around 5.2.[10]

Decision & Action Diagram for Acid-Base Extraction:

G start Start with Mixture in Organic Solvent step1 Step 1: Acid Wash Add dilute HCl (e.g., 1M) to protonate pyridine. Pyridine moves to aqueous layer as R-PyH+Cl-. start->step1 step2 Step 2: Separate Layers Aqueous Layer: Contains R-PyH+Cl-. Organic Layer: Contains neutral/acidic impurities. step1->step2 step3 step3 step2->step3 step4 Step 4: Back-Extract Extract aqueous layer with fresh organic solvent (e.g., DCM, EtOAc). Repeat 3 times for full recovery. step3->step4 end Pure Pyridine in Organic Solvent step4->end

Caption: Logic flow for purifying a basic pyridine compound via acid-base extraction.

Troubleshooting Steps:

  • Ensure Complete Protonation: When extracting the pyridine into the aqueous acid phase, use a sufficient excess of acid. The pH of the aqueous layer should be at least 2 pH units below the pKa of the pyridinium ion (i.e., pH < 3.2).

  • Ensure Complete Deprotonation: When regenerating the free pyridine, the pH must be raised sufficiently. Aim for a pH of at least 2 units above the pKa (i.e., pH > 7.2). Use a pH meter or pH paper to verify.

  • "Salting Out": If your deprotonated pyridine derivative has some water solubility, the efficiency of the back-extraction into the organic phase can be poor. Before back-extracting, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of the organic compound in the aqueous phase and can significantly improve recovery.[6][11]

  • Choice of Solvent: Use a more polar organic solvent for the back-extraction if your compound has polar functional groups. Dichloromethane (DCM) or a 9:1 mixture of DCM/Isopropanol may be more effective than ethyl acetate or ether.

Part 3: Data Tables and Protocols

Table 1: Common Drying Agents for Pyridine
Drying AgentCapacity & SpeedSuitability & RemarksReference
Potassium Hydroxide (KOH) High capacity, moderate speedExcellent for pre-drying. Removes acidic impurities. Is a strong base.[3][4]
Sodium Hydroxide (NaOH) High capacity, moderate speedSimilar to KOH, good for pre-drying.[3][4]
Calcium Hydride (CaH₂) Moderate capacity, slowExcellent for achieving anhydrous conditions. Reacts to form H₂ gas (must be vented). Requires refluxing.[3][4][5]
Molecular Sieves (4Å) Moderate capacity, moderate speedGood for maintaining dryness. Less effective for removing large amounts of water.[4][5]
Protocol: Preparation of Anhydrous Pyridine

Objective: To remove water to a level suitable for moisture-sensitive reactions.

Materials:

  • Commercial grade pyridine

  • Potassium hydroxide (KOH) pellets

  • Calcium hydride (CaH₂) powder

  • Distillation apparatus with a drying tube (e.g., filled with CaCl₂)

Procedure:

  • Pre-drying: In a suitable flask, add solid KOH pellets (approx. 20 g/L) to the pyridine. Swirl and let it stand overnight.[3][4]

  • Decanting: Carefully decant the pre-dried pyridine away from the KOH sludge into a dry distillation flask.

  • Final Drying: Add calcium hydride (CaH₂) powder (approx. 10 g/L) to the decanted pyridine. Caution: CaH₂ reacts with water to produce flammable hydrogen gas; ensure the setup is not sealed and is properly vented in a fume hood.[3]

  • Reflux: Fit the flask with a reflux condenser protected by a drying tube. Heat the mixture to a gentle reflux and maintain for at least 2-3 hours. This ensures the CaH₂ reacts completely with any residual water.[3]

  • Distillation: Distill the pyridine from the CaH₂. Collect the fraction boiling at approximately 115°C (at atmospheric pressure).

  • Storage: Store the anhydrous pyridine over activated molecular sieves in a sealed bottle, preferably under an inert atmosphere (N₂ or Ar).

References

  • Lloyd, B. A., et al. (1992). Separation of pyridine from water by extractive distillation. U.S.
  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • Feklistova, M. K., et al. (2021). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 87(22). [Link]

  • P2 InfoHouse. Recovery of Pyridine Saves $1.5 Million Per Year. [Link]

  • Uchida, H., et al. (2010). Method for purification of pyridine, and method for production of chlorinated pyridine. U.S.
  • Chromatography Forum. Method for pyridine amine derivative. [Link]

  • Uchida, H., et al. (2011). Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Wikipedia. Pyridine. [Link]

  • LookChem. Purification of Pyridine. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Khan Academy. Extractions. [Link]

  • ResearchGate. How do I get dry pyridine?[Link]

  • ResearchGate. What is best method to remove pyridine from a reaction mixture?[Link]

  • University of Rochester, Department of Chemistry. How To: Remove Residual Water. [Link]

Sources

Overcoming poor solubility of Ethyl 4-methylnicotinate hydrochloride in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Stability Challenges in Biological Assays
Executive Summary

Ethyl 4-methylnicotinate hydrochloride presents a classic "solubility paradox" in drug discovery assays. While the hydrochloride (HCl) salt is chemically distinct and polar, its behavior in physiological buffers is governed by the thermodynamics of the free base. Users frequently report precipitation upon dilution into media (pH 7.4) or variable IC50 data due to hydrolytic instability.

This guide provides mechanistic insights and validated protocols to stabilize this compound in solution, ensuring reproducible assay data.

Module 1: The Solubility Paradox (Root Cause Analysis)

Q: Why does my compound dissolve in water but precipitate when added to the assay buffer?

A: You are witnessing the "Free Base Crash." Ethyl 4-methylnicotinate HCl is a salt. In pure water or DMSO, it dissociates into the cationic pyridinium species and the chloride anion, which are highly soluble.

However, the pKa of the pyridine nitrogen is approximately 5.2 . In a biological assay buffer (pH 7.4), the environment is significantly more basic than the compound's pKa. The Henderson-Hasselbalch equation dictates that at pH 7.4, >99% of the molecules deprotonate to form the neutral free base. Unlike the salt, this neutral ester is lipophilic (LogP ~1.4) and poorly soluble in aqueous media, leading to immediate micro-precipitation.

Visualizing the Mechanism

The following diagram illustrates the transition that causes assay failure.

SolubilityMechanism Salt HCl Salt Form (In Stock Solution) Dissociation Dissociation (H2O/DMSO) Salt->Dissociation Cation Pyridinium Cation (Soluble) Dissociation->Cation High Solubility FreeBase Neutral Free Base (Hydrophobic) Cation->FreeBase Deprotonation (pH > pKa) Buffer Assay Buffer (pH 7.4) Buffer->FreeBase Drives Reaction Precipitate Micro-Precipitate (Assay Failure) FreeBase->Precipitate Aggregates

Figure 1: The mechanism of "Free Base Crash." At physiological pH, the soluble cation converts to the insoluble neutral ester.

Module 2: Stock Solution & Storage

Q: Should I prepare my stock solution in water or DMSO?

A: Always use anhydrous DMSO . While water dissolves the salt, it accelerates ester hydrolysis (see Module 3). DMSO preserves chemical integrity and prevents "salting out" effects during freezing.

Table 1: Solvent Compatibility Guide

SolventSolubility RatingStability RiskRecommendation
Water High (as HCl salt)High (Hydrolysis)Avoid for stock storage.
PBS (pH 7.4) Low (Precipitates)High Never use for stock.
DMSO High (>50 mM)LowRecommended (Store at -20°C).
Ethanol ModerateModerateRisk of transesterification. Avoid.
Module 3: Preventing Precipitation in Assays

Q: How do I keep the compound in solution during the assay?

A: You must lower the kinetic barrier to precipitation. Simple dilution into PBS often fails. The "Intermediate Dilution Step" protocol below uses a carrier solvent to disperse the compound before it hits the aqueous buffer.

Protocol: The Intermediate Dilution Method
  • Primary Stock: Prepare 10 mM stock in 100% DMSO.

  • Intermediate Stock (10x): Dilute the Primary Stock 1:10 into a solution of 10% DMSO + 0.5% Tween-80 (in water) .

    • Why? The surfactant (Tween-80) coats the hydrophobic free base as it forms, creating stable micelles rather than large aggregates.

  • Final Assay Concentration: Dilute the Intermediate Stock 1:10 into your assay buffer.

    • Final Solvent Load: 1% DMSO, 0.05% Tween-80.

    • Result: A stable micro-emulsion suitable for cellular or enzymatic assays.

Q: Can I use Cyclodextrins? A: Yes, this is the "Gold Standard" for pyridine esters. Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic ethyl-4-methylnicotinate moiety, shielding it from water while maintaining solubility.

  • Recommendation: Add 2-hydroxypropyl-β-cyclodextrin (20% w/v) to your assay buffer before adding the compound.

Module 4: Chemical Stability (The "Drifting IC50")

Q: My IC50 values change if I leave the plate for 2 hours. Is the compound degrading?

A: Yes, likely via Ester Hydrolysis . The ethyl ester at the C3 position is susceptible to hydrolysis, converting the molecule into 4-methylnicotinic acid . This byproduct is often biologically inactive or has significantly different potency, leading to false negatives.

Visualizing the Degradation Pathway

HydrolysisPathway Ester Ethyl 4-methylnicotinate (Active Compound) Transition Tetrahedral Intermediate Ester->Transition + H2O Water H2O / Esterases (Serum/Media) Water->Transition Acid 4-Methylnicotinic Acid (Inactive/Different Potency) Transition->Acid Ethanol Ethanol (Byproduct) Transition->Ethanol

Figure 2: Hydrolysis of the ethyl ester creates 4-methylnicotinic acid, altering assay results.

Troubleshooting Steps for Stability:

  • Fresh Prep: Dilute compounds immediately before use. Do not store diluted plates.

  • Temperature: Keep assay plates on ice (4°C) until the reaction starts.

  • Serum-Free: If possible, avoid serum (FBS) in the assay buffer, as serum contains esterases that rapidly cleave the compound. If serum is required, include an esterase inhibitor (e.g., PMSF) if it does not interfere with your target.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 409602, Ethyl 4-methylnicotinate. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[1] Drug Discovery Today.[1] (Discusses the impact of DMSO and solubility on assay data). Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validates HP-β-CD for solubilizing hydrophobic drugs). Retrieved from [Link]

  • ChemSynthesis (2025). Ethyl 4-methylnicotinate Properties and Synthesis. Retrieved from [Link]

Sources

Minimizing dimer formation in nicotinic acid ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Dimer Formation & Impurities

Status: Operational | Lead Scientist: Dr. A. Vance[1]

Introduction: The "Pyridine Problem"

Welcome to the technical support hub for nicotinate synthesis. If you are experiencing low yields, "tarry" reaction mixtures, or difficult-to-separate impurities, you are likely encountering the nucleophilic interference of the pyridine nitrogen .[1]

Unlike standard benzoic acid esterifications, nicotinic acid contains a basic nitrogen atom (


 for the conjugate acid) that acts as a competitive nucleophile. The "dimer" you observe is frequently a result of self-acylation , where the activated nicotinoyl species reacts with the pyridine ring of another molecule rather than your target alcohol.

This guide addresses the three most common synthetic routes and their specific failure modes.

Module 1: Root Cause Analysis (The Chemistry)

Before troubleshooting, visualize the competition occurring in your flask. The pyridine nitrogen is the "saboteur."

Visual 1: The Dimerization Mechanism

This diagram illustrates the competition between the desired alcohol attack (Esterification) and the undesired nitrogen attack (Self-Acylation/Dimerization).

NicotinateReaction NicAcid Nicotinic Acid Activation Activation Step (SOCl2 or EDC) NicAcid->Activation ActivatedInter Activated Intermediate (Acyl Chloride or O-Acylisourea) Activation->ActivatedInter Ester Target Ester (Desired) ActivatedInter->Ester Path A: O-Attack (Fast if N is blocked) Dimer N-Acyl 'Dimer' (Zwitterionic/Solid Mass) ActivatedInter->Dimer Path B: N-Attack (Self-Reaction) Alcohol Target Alcohol (R-OH) Alcohol->Ester PyridineN Pyridine Nitrogen (From 2nd Molecule) PyridineN->Dimer

Figure 1: Path A represents the desired esterification.[1] Path B leads to the formation of nicotinoyl-nicotinate salts (dimers) or oligomers, often observed as an insoluble solid mass.[1]

Module 2: Troubleshooting by Method

Select your synthesis route below to identify the specific fix.

Route A: The Acid Chloride Method (Thionyl Chloride/Oxalyl Chloride)

Symptom: The reaction mixture turns into a solidified, yellow/orange mass before the alcohol is added. Diagnosis: Formation of free base Nicotinoyl Chloride.[1]

The Science: Free nicotinoyl chloride is inherently unstable. Without a proton source, the pyridine nitrogen of one molecule attacks the carbonyl carbon of another, forming a pyridinium salt (dimer/oligomer).

The Protocol Fix: Do not attempt to isolate free nicotinoyl chloride. You must maintain the Hydrochloride Salt form throughout the activation.

  • Activation: Reflux Nicotinic acid in excess Thionyl Chloride (

    
    ).
    
    • Critical Step: Evaporate excess

      
       strictly in vacuo. Do not wash with basic water.[1]
      
    • Result: You obtain Nicotinoyl Chloride Hydrochloride (stable solid).[1][2]

  • Esterification: Suspend the hydrochloride salt in dry solvent (DCM or THF).

  • Addition: Add the alcohol.

  • Base Addition (The Trick): Add a non-nucleophilic base (e.g., Triethylamine or Pyridine) dropwise and cold (

    
    ) only after the alcohol is present.
    
    • Why? This liberates the free acid chloride in situ where it is immediately intercepted by the alcohol.

Route B: Carbodiimide Coupling (EDC/DCC)

Symptom: Low yield and formation of a difficult-to-remove urea byproduct (N-acylurea).[1] Diagnosis:


 acyl migration or slow alcohol attack.[1]

The Science: The O-acylisourea intermediate is unstable.[1] If the alcohol attack is slow (steric hindrance), the intermediate rearranges to a stable, unreactive N-acylurea.

The Protocol Fix: Use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst, but control the stoichiometry.

ParameterRecommendationReason
Coupling Agent EDC·HCl (Water soluble)Easier workup than DCC (DCC urea is insoluble but traps product).
Catalyst DMAP (10-20 mol%)Forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the alcohol faster than the rearrangement can occur.[1]
Solvent DCM or DMF DCM minimizes rearrangement; DMF is needed for solubility but promotes rearrangement if too hot.[1]
Temperature 0°C to RT Heat promotes N-acylurea rearrangement.[1] Keep it cold during addition.
Route C: Mitsunobu Reaction

Symptom: Product has the correct mass but wrong NMR (N-alkylated product vs O-alkylated ester).[1] Diagnosis: The pyridine nitrogen is alkylated by the alcohol-TPP-DEAD complex.[1]

The Science: In Mitsunobu conditions, the zwitterionic adduct can alkylate either the oxygen (ester) or the nitrogen (pyridinium salt).

The Protocol Fix:

  • Solvent Polarity: Use non-polar solvents like Toluene or Benzene (if permitted) rather than THF/DMF.[1] Non-polar solvents favor the neutral ester over the charged N-alkylated species.[1]

  • Order of Addition: Pre-mix Triphenylphosphine (

    
    ) and DIAD/DEAD at 
    
    
    
    to form the betaine, then add the Nicotinic acid and Alcohol mixture.

Module 3: Decision Support (Route Selection)

Use this logic flow to determine if you should switch methods to avoid dimerization.

Visual 2: Synthesis Decision Tree

RouteSelection Start Start: Choose Substrate IsAcidSensitive Is the Alcohol Acid Sensitive? Yes Yes IsAcidSensitive->Yes Yes No No IsAcidSensitive->No No UseEDC Route B: EDC/DMAP (Neutral pH) Yes->UseEDC Steric Is the Alcohol Sterically Hindered? No->Steric Scale Scale of Reaction No->Scale Steric->Yes Tertiary/Secondary Steric->No Primary Steric->No UseAcidChloride Route A: Acid Chloride (High Reactivity) Large Large Scale->Large >10g Scale->Large Small Small Scale->Small <1g Scale->Small UseAcidChloride2 Route A: Acid Chloride (Cost Effective) Large->UseAcidChloride2 UseMitsunobu Route C: Mitsunobu (Mild but expensive) Small->UseMitsunobu

Figure 2: Logic flow for selecting the synthesis route that minimizes side-reactions based on substrate properties.

FAQ: Rapid Response

Q: Can I use Fischer Esterification (


/MeOH) for Nicotinic Acid? 
A:  Yes, but only for simple primary alcohols (Methanol/Ethanol). The strong acid effectively protonates the pyridine nitrogen (

), preventing it from acting as a nucleophile/dimerizing. However, this method fails for complex or acid-sensitive alcohols due to the harsh reflux conditions required.[1]

Q: How do I remove the "dimer" if it has already formed? A: If you formed the N-acyl dimer, it is often water-soluble or distinct in polarity.[1]

  • Acid Wash: Wash the organic layer with 1M HCl. This protonates unreacted pyridine/dimers, pulling them into the aqueous phase.

  • Base Wash: Follow with saturated

    
     to remove unreacted nicotinic acid.[1]
    

Q: Why does my Nicotinoyl Chloride turn purple/black? A: This indicates decomposition via polymerization of the free base. Ensure you store it as the Hydrochloride salt . If it is dark, repurify by sublimation or recrystallization, or preferably, prepare fresh and use immediately.[1]

References

  • Nicotinoyl Chloride Hydrochloride: A Versatile Acylating Agent. MyUchem Technical Notes. (2025).[1] Describes the stability of the HCl salt vs. the unstable free base.

  • Non-catalytic preparation of nicotinic acid esters. US Patent 2816112A. (1957).[1][3] Details the industrial handling of nicotinoyl chloride hydrochloride to prevent water-induced equilibrium failure.

  • Structures and Properties of Nicotinic Acid Dimer. Peking University/ResearchGate. (2025).[1] Theoretical analysis of hydrogen-bonded dimers vs covalent interactions.

  • Mitsunobu Reaction: Common Conditions & Side Reactions. Common Organic Chemistry. (2025).[1][4] Discusses N-alkylation vs O-alkylation competition in nitrogen heterocycles.

  • Efficient method for the synthesis of 3-pyridyl methanol. Scholars Research Library. (2010).[1] Discusses the reduction of methyl nicotinate and the stability of the ester intermediate.

Sources

Troubleshooting peak tailing in HPLC analysis of Ethyl 4-methylnicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of Ethyl 4-methylnicotinate Hydrochloride

Subject: Troubleshooting Peak Tailing and Asymmetry Analyte: Ethyl 4-methylnicotinate hydrochloride (CAS: 55314-29-9) Chemical Nature: Pyridine derivative (Basic Nitrogen), Ester functionality (Hydrolysis risk), HCl Salt.

Diagnostic Overview

Peak tailing (


) in the analysis of Ethyl 4-methylnicotinate is almost exclusively caused by the interaction between the basic nitrogen atom in the pyridine ring and residual silanol groups (

) on the silica stationary phase. Because the analyte is a hydrochloride salt, it is already protonated, making it a strong cation that eagerly binds to ionized silanols (

).

Quick Diagnostic Flowchart Use the following logic to pinpoint the root cause before altering your method.

Troubleshooting Start Start: Peak Tailing Observed (As > 1.2) CheckLoad Check Mass Load (Inject 10x less) Start->CheckLoad LoadResult Did peak shape improve? CheckLoad->LoadResult MassOverload Cause: Mass Overload Action: Dilute sample or increase column capacity LoadResult->MassOverload Yes CheckSolvent Check Sample Solvent Is it 100% Strong Solvent? LoadResult->CheckSolvent No CheckpH Check Mobile Phase pH Is pH > 6.0? Silanol Cause: Silanol Ionization Action: Lower pH to 2.5-3.0 OR Add TEA Modifier CheckpH->Silanol Yes (Silanols ionized) ColumnType Check Column Type Is it standard C18? CheckpH->ColumnType No (pH is low) CheckSolvent->CheckpH No SolventEffect Cause: Solvent Mismatch Action: Dissolve in Mobile Phase CheckSolvent->SolventEffect Yes (e.g. 100% MeOH) ColumnAction Cause: Active Silanols Action: Switch to Base-Deactivated (End-capped) Column ColumnType->ColumnAction Yes

Figure 1: Decision tree for diagnosing peak tailing specific to basic pyridine derivatives.

Critical Issue: Silanol Interactions (The "Cation Exchange" Effect)

The pyridine nitrogen has a pKa of approximately 3–5. In standard reversed-phase conditions, it exists as a positively charged ion. Traditional silica columns have residual silanols that ionize above pH 3.5, creating a negative surface charge. The resulting electrostatic attraction causes the "tail" as the analyte drags along the column surface.

Solution A: The "Silanol Suppression" Method (Recommended)

Add a competitive amine to the mobile phase.[1][2] Triethylamine (TEA) is the industry standard. It saturates the active silanol sites, effectively "blocking" them from the analyte.

Protocol:

  • Concentration: Add 5–10 mM TEA to the aqueous portion of your mobile phase.

  • pH Adjustment: You MUST adjust the pH after adding TEA. TEA is basic; if unadjusted, the high pH will hydrolyze the ethyl ester group of your analyte.

  • Target pH: Adjust to pH 2.5 – 3.0 using Phosphoric Acid (

    
    ).
    
Solution B: The "Low pH" Method

Operate at a pH where silanols are protonated (neutral).

  • Target: pH 2.0 – 2.5.

  • Buffer: Phosphate buffer (20–50 mM).

  • Risk: Do not go below pH 2.0, as hydrolysis of the ester may accelerate, and silica bonds may cleave.

Mechanism of Action Diagram:

Mechanism cluster_0 Without Modifier cluster_1 With TEA Modifier Silanol Si-O⁻ (Silanol) Analyte Analyte⁺ (Pyridine) Silanol->Analyte Strong Attraction (Tailing) Silanol2 Si-O⁻ (Silanol) TEA TEA⁺ (Modifier) Silanol2->TEA Blocked Analyte2 Analyte⁺ (Pyridine) Analyte2->Silanol2 No Interaction (Symmetric Peak)

Figure 2: Competitive binding mechanism of Triethylamine (TEA) preventing analyte-silanol interaction.

Critical Issue: Buffer Selection & Ester Stability

Ethyl 4-methylnicotinate contains an ester bond.[3][4] Esters are susceptible to hydrolysis at high pH (saponification) and very low pH.

Stability Zone:

  • Safe Zone: pH 2.5 – 6.0.

  • Danger Zone: pH > 7.5 (Rapid hydrolysis to 4-methylnicotinic acid).

Buffer Recommendation Table:

Buffer SystempH RangeSuitability for Ethyl 4-methylnicotinateNotes
Phosphate (K₂HPO₄/H₃PO₄) 2.1 – 3.1Excellent Best for suppressing silanols. UV transparent.
Formate (Ammonium Formate) 2.8 – 4.8Good Volatile (LC-MS compatible). Weaker silanol suppression than phosphate.
Acetate (Ammonium Acetate) 3.8 – 5.8Moderate Good pH stability, but closer to silanol ionization range.
Bicarbonate / Carbonate 9.0 – 10.5DO NOT USE Will hydrolyze the ester and destroy the analyte.

Column Selection Strategy

If mobile phase modification does not resolve the issue, the column stationary phase is likely too active (Type A Silica).

Recommended Column Chemistries:

  • Base-Deactivated Silica (BDS): Specifically treated to minimize metal impurities and acidic silanols.

  • End-Capped C18: Look for "double end-capped" or "proprietary end-capping" in vendor specs. This chemically bonds a small group (like trimethylsilyl) to residual silanols.

  • Polar-Embedded Group: These phases shield the silica surface with a polar group (amide/carbamate) that prevents the basic analyte from reaching the silanols.

Frequently Asked Questions (FAQ)

Q: My peak is splitting (doublet). Is this tailing? A: No. Split peaks usually indicate Sample Solvent Mismatch . If you dissolve the HCl salt in 100% Methanol but your mobile phase is 80% Water, the analyte precipitates or travels faster than the mobile phase initially.

  • Fix: Dissolve the sample in the mobile phase or a solvent with slightly weaker elution strength.

Q: Can I use TFA (Trifluoroacetic acid) instead of Phosphate? A: Yes. TFA (0.05% - 0.1%) acts as an ion-pairing agent. It pairs with the positively charged pyridine nitrogen to form a neutral complex, improving peak shape.

  • Warning: TFA suppresses ionization in LC-MS and can retain strongly on the column, making equilibration slow.

Q: I see a small peak eluting before my main peak. What is it? A: This is likely 4-methylnicotinic acid , the hydrolysis product.

  • Test: Check if this peak grows over time when the sample sits in the autosampler. If yes, your autosampler temperature is too high or your solvent pH is too basic.

References

  • Dolan, J. W. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC. Link

  • Restek Corporation. (2023). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek Technical Guides.[5] Link

  • Agilent Technologies. (2020).[6] HPLC Column Troubleshooting: What Every HPLC User Should Know. Agilent Technical Support. Link

  • PubChem. (2024).[3] Ethyl 4-methylnicotinate Compound Summary. National Library of Medicine. Link

  • BenchChem. (2024). Chromatographic Purification of Pyridine Derivatives. Technical Support Center. Link

Sources

Technical Support Center: Managing Thermal Instability of Ethyl 4-methylnicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-EMN-HCl-001 Topic: Thermal Stability & Degradation Management Target Audience: Medicinal Chemists, Process Development Scientists Last Updated: February 7, 2026

Core Technical Insight: The Thermal-Hydrolytic Nexus

Before addressing specific troubleshooting scenarios, it is critical to understand the mechanism driving the instability of Ethyl 4-methylnicotinate hydrochloride .

The instability is rarely purely thermal (homolytic bond cleavage) at standard laboratory temperatures (<100°C). Instead, it is a thermo-hydrolytic instability . The hydrochloride salt moiety renders the compound hygroscopic. Upon absorbing atmospheric moisture, the protonated pyridine ring and the free proton (from HCl) act as potent acid catalysts.

When heat is applied to this "wet" salt, it triggers rapid acid-catalyzed ester hydrolysis , converting the desired ester into 4-methylnicotinic acid and ethanol. This reaction is autocatalytic and accelerates exponentially with temperature.

Troubleshooting Guide (Q&A)

Category A: Physical Appearance & Purity[1]

Q1: My white crystalline powder has turned into a sticky, off-white gum after drying in a vacuum oven at 60°C. Is it recoverable?

  • Diagnosis: You have likely triggered melt-induced hydrolysis . The melting point of many nicotinate ester salts is depressed significantly by impurities (like water). Heating a hygroscopic HCl salt often dissolves the crystal lattice into a "melt" where hydrolysis kinetics are rapid.

  • Immediate Action:

    • Analyze via LC-MS or TLC. If the primary peak is the free acid (4-methylnicotinic acid), the batch is likely lost.

    • If the ester remains the major component (>80%), perform a rescue recrystallization :

      • Dissolve the gum in a minimum amount of cold, dry ethanol.

      • Add anhydrous diethyl ether or hexane dropwise until turbid.

      • Store at -20°C for 24 hours.

  • Prevention: Never use heat to dry this hydrochloride salt. Use a vacuum desiccator with P₂O₅ at room temperature (20-25°C).

Q2: The compound smells strongly of vinegar or wine after storage. Is this normal?

  • Diagnosis: No. This indicates the release of ethanol (from ester hydrolysis) or potentially acetic acid if transesterification occurred with acetate solvents.

  • Technical Context: Nicotinate esters should be odorless or have a faint pyridine-like odor. A "fruity" or "wine-like" smell confirms the ester bond has cleaved.

  • Resolution: Check the pH of a 5% aqueous solution. If pH < 2.0 (lower than the expected salt pH) and the smell is pungent, repurify immediately to remove the acidic degradation product which catalyzes further decomposition.

Category B: Experimental Manipulation

Q3: I need to perform a reaction at reflux. Can I use the HCl salt directly?

  • Diagnosis: Using the HCl salt in refluxing solvents (especially nucleophilic ones like water, methanol, or ethanol) risks transesterification or hydrolysis.

  • Protocol:

    • Free Base Conversion (Recommended): Neutralize the HCl salt before heating. Partition between saturated NaHCO₃ and Ethyl Acetate. Dry the organic layer (MgSO₄) and concentrate to obtain the free base oil. The free base is significantly more thermally stable than the HCl salt.

    • Non-Nucleophilic Solvents: If you must use the salt, use anhydrous aprotic solvents (DCM, Toluene, Acetonitrile) and ensure the system is under a nitrogen blanket.

Q4: Why does the melting point fluctuate wildly between batches (e.g., 160°C vs 130°C)?

  • Diagnosis: This indicates polymorphism or solvate formation , common in pyridine hydrochlorides.

  • Explanation: As seen in similar bedaquiline-nicotinate studies, hydrochloride salts can lose crystallinity or shift polymorphs under stress [1]. Lower melting points often indicate the presence of a hydrate or partial hydrolysis products acting as impurities.

  • Validation: Run a DSC (Differential Scanning Calorimetry).[1] A sharp endotherm indicates a pure polymorph; a broad, jagged peak indicates a mixture or degradation.

Storage & Handling Protocols

To maintain scientific integrity, follow these self-validating storage systems.

Protocol A: Long-Term Storage
ParameterSpecificationRationale
Temperature -20°C (Freezer)Slows kinetic rate of hydrolysis significantly.
Atmosphere Argon or NitrogenPrevents oxidation of the pyridine ring (N-oxide formation).
Container Amber glass vial + ParafilmBlocks light; amber glass reduces UV-induced radical formation.
Desiccant Silica Gel or P₂O₅ in secondary containerCritical: The HCl salt is hygroscopic. Moisture is the enemy.
Protocol B: Handling for Synthesis
  • Equilibration: Allow the stored vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt.

  • Weighing: Weigh quickly. Do not leave on the balance pan for extended periods.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH, Water) if heating is required. Preferred solvents: DCM, DMF (anhydrous), Toluene.

Mechanism Visualization

The following diagram illustrates the degradation pathway you are fighting against. It highlights the autocatalytic loop caused by the HCl salt.

G cluster_0 Degradation Cycle Ester_HCl Ethyl 4-methylnicotinate HCl Salt Transition Tetrahedral Intermediate Ester_HCl->Transition Heat + H₂O HCl_Free Free HCl (Catalyst) Ester_HCl->HCl_Free Dissociation Moisture Atmospheric Moisture (H₂O) Moisture->Transition Acid_Prod 4-Methylnicotinic Acid (Degradant) Transition->Acid_Prod Collapse Ethanol Ethanol (Byproduct) Transition->Ethanol HCl_Free->Transition Catalyzes

Figure 1: The thermo-hydrolytic degradation pathway. Note the role of HCl as a catalyst that lowers the activation energy for hydrolysis in the presence of moisture.

References

  • S. G. Khadke, et al. "Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline." Pharmaceutics, vol. 15, no.[2][3][4] 2, 2023.[1] Link Citation Context: Demonstrates the comparative instability and loss of crystallinity of nicotinate and hydrochloride salts under accelerated stability conditions.

  • M. R. Caira. "Crystalline Polymorphism of Organic Compounds." Topics in Current Chemistry, vol. 198, 1998. Link Citation Context: General principles regarding the thermal behavior and melting point depression of pharmaceutical salts and polymorphs.

  • Woolfe, M. L., et al. "Stability of methylnicotinate in aqueous solution." Journal of Clinical Pharmacy and Therapeutics, vol. 34, no. 1, 2009. Link Citation Context: Establishes the baseline hydrolysis rate of nicotinate esters, confirming the formation of nicotinic acid as the primary degradant.

  • TCI Chemicals. "Safety Data Sheet: Ethyl 2,4-Dihydroxy-6-methylnicotinate (Analogous Structure)." TCI Chemicals, 2025.[3][5] Link Citation Context: Provides storage standards (Room Temp/Cool Dark Place) and handling precautions for structurally similar methyl-nicotinate derivatives.

Sources

Validation & Comparative

1H NMR and 13C NMR characterization of Ethyl 4-methylnicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the NMR characterization of Ethyl 4-methylnicotinate in its free base form versus its hydrochloride salt. It is designed for analytical chemists and pharmaceutical researchers optimizing salt selection for drug development.

Executive Summary

Ethyl 4-methylnicotinate (CAS: 55314-29-9) is a critical pyridine-based building block. In drug development, converting the lipophilic free base into its hydrochloride salt (CAS: 6316-72-9) is a standard strategy to enhance aqueous solubility and bioavailability.

However, protonation of the pyridine nitrogen induces significant electronic deshielding, altering the NMR fingerprint. This guide details the specific spectral shifts required to confirm successful salt formation and purity, distinguishing the ionic salt from the neutral free base.

Characterization Workflow

The following diagram outlines the critical path from synthesis to analytical validation.

G cluster_0 Synthesis & Isolation cluster_1 NMR Analysis Start 4-Methylnicotinic Acid Esterification Fischer Esterification (EtOH / H2SO4) Start->Esterification FreeBase Free Base Isolation (DCM Extraction) Esterification->FreeBase SaltForm Salt Formation (HCl in Dioxane/Ether) FreeBase->SaltForm PrepBase Sample A: Free Base Solvent: CDCl3 FreeBase->PrepBase Filtration Filtration & Drying (Hygroscopic Solid) SaltForm->Filtration PrepSalt Sample B: HCl Salt Solvent: DMSO-d6 Filtration->PrepSalt Acquisition 1H & 13C Acquisition (400 MHz+) PrepBase->Acquisition PrepSalt->Acquisition DataProcess Comparative Analysis Acquisition->DataProcess

Figure 1: Workflow for the synthesis, isolation, and comparative NMR characterization of Ethyl 4-methylnicotinate forms.

Experimental Protocols
3.1 Synthesis of Ethyl 4-methylnicotinate Hydrochloride
  • Precursor: Ethyl 4-methylnicotinate (Free Base).

  • Reagents: Anhydrous HCl (4M in dioxane or generated in situ), Diethyl ether (anhydrous).

  • Procedure:

    • Dissolve 1.0 eq of Free Base in minimal anhydrous diethyl ether.

    • Cool to 0°C in an ice bath.

    • Dropwise add 1.1 eq of HCl (4M in dioxane) under nitrogen atmosphere.

    • A white precipitate (HCl salt) forms immediately.

    • Stir for 30 minutes, filter under inert gas (salt is hygroscopic), and wash with cold ether.

    • Dry in a vacuum desiccator over P₂O₅.

3.2 NMR Sample Preparation
  • Free Base: Dissolve ~10 mg in 0.6 mL Chloroform-d (CDCl₃) . Note: CDCl₃ is non-polar, preserving the neutral state.

  • HCl Salt: Dissolve ~10 mg in 0.6 mL DMSO-d₆ . Note: DMSO is required for solubility of the ionic salt; CDCl₃ will not dissolve the hydrochloride sufficiently.

Comparative 1H NMR Analysis

The protonation of the pyridine nitrogen creates a positive charge that withdraws electron density from the ring, causing a downfield shift (deshielding) of the aromatic protons.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz)
PositionProton TypeFree Base (CDCl₃) δ (ppm)HCl Salt (DMSO-d₆) δ (ppm)Δ Shift (ppm)Structural Insight
H-2 Aromatic (s)9.05 9.35 - 9.50 +0.3 - 0.45Diagnostic: Most deshielded; closest to N+.
H-6 Aromatic (d)8.52 8.85 - 9.00 +0.3 - 0.50Adjacent to N+; significant downfield shift.
H-5 Aromatic (d)7.15 7.90 - 8.05 +0.7 - 0.90Large shift due to ring current changes.
Ethyl CH₂ Aliphatic (q)4.414.45+0.04Minimal effect (distant from charge).
C4-CH₃ Methyl (s)2.582.65 - 2.70+0.10Slight deshielding by aromatic ring.
Ethyl CH₃ Aliphatic (t)1.421.38-0.04Negligible change.
N-H⁺ ExchangeableNot observed10.0 - 12.0 N/ABroad singlet. Visible in dry DMSO; disappears with D₂O shake.
  • Note: Coupling constants (J) for H5-H6 are typically 5.0 - 6.0 Hz.

  • Data Source: Synthesized representative values based on pyridine substituent effects and analogous 4-methylnicotinate derivatives.

Spectral Interpretation
  • The "Salt Shift": The most critical indicator of salt formation is the shift of H-6 and H-5 . In the free base, H-5 is relatively shielded (~7.15 ppm). In the salt, the electron-deficient pyridinium ring pulls H-5 downfield to ~8.0 ppm.

  • N-H Exchange: The acidic proton on the nitrogen (N-H⁺) appears as a broad singlet above 10 ppm in DMSO-d₆. This peak is absent in the free base spectrum.

Comparative 13C NMR Analysis

Carbon shifts confirm the integrity of the carbonyl and pyridine ring structure.

Table 2: 13C NMR Chemical Shift Comparison
Carbon PositionFree Base (CDCl₃) δ (ppm)HCl Salt (DMSO-d₆) δ (ppm)Assignment
C=O 165.8164.5Ester Carbonyl
C-2 151.2146.0Aromatic (Ortho to N)
C-6 149.5144.0Aromatic (Ortho to N)
C-4 146.8158.0Aromatic (Ipso to Me)
C-3 126.5129.0Aromatic (Ipso to Ester)
C-5 125.1128.5Aromatic (Meta to N)
Ethyl CH₂ 61.562.0O-CH2
C4-CH₃ 21.522.0Methyl substituent
Ethyl CH₃ 14.214.0Terminal Methyl
Performance & Stability Considerations
  • Solubility: The HCl salt drastically outperforms the free base in aqueous media (>50 mg/mL vs. <1 mg/mL), making it the preferred form for initial biological assays.

  • Hygroscopicity: The HCl salt is hygroscopic. NMR in DMSO-d₆ may show a water peak at 3.33 ppm that grows over time if the sample tube is not sealed with Parafilm.

  • Free Base Stability: The free base is an oil or low-melting solid and is prone to oxidation (N-oxide formation) if stored improperly. The salt is a stable crystalline solid.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 409602, Ethyl 4-methylnicotinate. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Source for general pyridine vs. pyridinium shift rules).

Sources

Comparing the efficacy of Ethyl 4-methylnicotinate hydrochloride to other analgesics

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous comparative analysis of Ethyl 4-methylnicotinate hydrochloride , positioning it within the landscape of analgesic pharmacotherapy.

Based on its chemical structure (a nicotinate ester) and available pharmacological data, this compound is classified primarily as a rubefacient and counter-irritant , sharing a mechanism with methyl nicotinate but exhibiting distinct physicochemical properties due to the 4-methyl and ethyl substitutions.

Executive Summary & Compound Profile

Ethyl 4-methylnicotinate hydrochloride (CAS: 6316-72-9) is a pyridinecarboxylate derivative. Unlike systemic analgesics (opioids, NSAIDs) that act centrally or inhibit COX enzymes globally, this compound functions primarily as a topical counter-irritant .

Its efficacy stems from its ability to penetrate the stratum corneum and stimulate G-protein coupled receptors (GPR109A/HM74A) on cutaneous Langerhans cells and keratinocytes. This triggers a localized release of Prostaglandin D2 (PGD2), causing vasodilation (erythema) and a warming sensation that masks nociceptive signals via the Gate Control Theory .

Structural Differentiators[1]
  • Ethyl Ester (vs. Methyl): Increases lipophilicity (LogP), potentially enhancing skin permeation depth while slowing hydrolysis rates compared to the rapidly acting Methyl Nicotinate.

  • 4-Methyl Substitution: Introduces steric bulk near the pyridine nitrogen and ester moiety. This is hypothesized to modulate binding affinity to nAChRs (nicotinic acetylcholine receptors) and delay metabolic degradation, offering a potentially "sustained-release" rubefacient profile.

Mechanistic Comparison: The "Analgesic Spectrum"

The following table contrasts Ethyl 4-methylnicotinate HCl with standard-of-care analgesics across three distinct mechanistic classes.

Table 1: Comparative Pharmacological Profile[2]
FeatureEthyl 4-methylnicotinate HCl Methyl Nicotinate Capsaicin Ibuprofen (Topical)
Primary Class Rubefacient / Counter-irritantRubefacientTRPV1 AgonistNSAID (COX Inhibitor)
Mechanism GPR109A activation

PGD2 release

Vasodilation
GPR109A activation

Rapid Vasodilation
Desensitization of TRPV1 nociceptorsInhibition of COX-1/COX-2 enzymes
Onset of Action Intermediate (Est. 5–10 min)Rapid (1–3 min)Slow (15–30 min)Slow (30–60 min)
Duration Sustained (Hypothesized 1–2 hrs)Transient (< 1 hr)Long-acting (Hours/Days)Medium (4–6 hrs)
Sensation Warmth, Mild ErythemaIntense Heat, FlushingBurning, StingingNeutral / Cooling
Lipophilicity (LogP) ~2.1 (Higher permeation)~0.8 (Hydrophilic)~4.0 (Highly Lipophilic)~3.5
Primary Use Muscle pain, Joint stiffness, Research probeAcute muscle ache, Circulation boosterNeuropathic pain, ArthritisInflammation, Acute pain

Mechanism of Action: Signaling Pathway

The analgesic effect is mediated by a cascade involving arachidonic acid metabolism. Unlike NSAIDs which block prostaglandins, nicotinates induce specific vasodilatory prostaglandins (PGD2, PGE2) to increase blood flow and temperature, modulating pain perception.

NicotinatePathway Compound Ethyl 4-methylnicotinate Skin Stratum Corneum (Penetration) Compound->Skin Topical App Receptor GPR109A (HM74A) (Langerhans Cells) Skin->Receptor Binding PLA2 Phospholipase A2 Activation Receptor->PLA2 G-protein Signal AA Arachidonic Acid PLA2->AA Hydrolysis COX COX-1 / COX-2 AA->COX Metabolism PGD2 Prostaglandin D2 (PGD2) COX->PGD2 Synthesis Effect Vasodilation & Thermal Analgesia PGD2->Effect Capillary Dilation

Figure 1: Signal transduction pathway for nicotinate-induced analgesia. The compound triggers a localized inflammatory response (erythema) that overrides deep tissue pain signals.

Experimental Protocols for Efficacy Validation

To objectively validate the efficacy of Ethyl 4-methylnicotinate HCl, the following self-validating experimental workflows are recommended.

Protocol A: Guinea Pig Erythema Assay (In Vivo)

Objective: Determine the ED50 for vasodilation (rubefacient activity) compared to Methyl Nicotinate.

  • Preparation: Dissolve Ethyl 4-methylnicotinate HCl and Methyl Nicotinate in an ethanol/propylene glycol vehicle at concentrations of 0.1%, 0.5%, 1.0%, and 2.0%.

  • Application: Apply 20 µL of each solution to marked 1 cm² circular zones on the shaved dorsal skin of albino guinea pigs (

    
    ).
    
  • Measurement:

    • Visual Scoring: 0 (No change) to 4 (Deep crimson erythema) at 5, 10, 20, 40, and 60 minutes.

    • Laser Doppler Flowmetry: Quantify blood flux units (BFU) to measure microcirculation enhancement.

  • Validation: The positive control (Methyl Nicotinate) must show peak erythema within 10 minutes. If Ethyl 4-methylnicotinate shows a delayed peak (e.g., 20 mins) but sustained BFU, it confirms the "sustained-release" hypothesis.

Protocol B: Franz Diffusion Cell Permeation (In Vitro)

Objective: Quantify skin penetration kinetics.

  • Membrane: Use excised porcine ear skin (dermatomed to 500 µm).

  • Donor Phase: Saturated solution of Ethyl 4-methylnicotinate HCl in phosphate buffer (pH 7.4).

  • Receptor Phase: PBS with 5% ethanol (to maintain sink conditions), stirred at 37°C.

  • Sampling: Withdraw aliquots at 0.5, 1, 2, 4, and 8 hours.

  • Analysis: HPLC-UV detection at 260 nm.

  • Calculation: Plot cumulative amount permeated (

    
    ) vs. time. Calculate Flux (
    
    
    
    ) and Lag Time (
    
    
    ).
    • Expectation: The 4-methyl ethyl derivative should show a lower flux (

      
      ) but higher partition coefficient (
      
      
      
      ) than methyl nicotinate due to increased lipophilicity.

Structure-Activity Relationship (SAR) Analysis

The efficacy of Ethyl 4-methylnicotinate can be predicted via SAR principles relative to the parent nicotinic acid:

  • Esterification (Ethyl vs. Methyl):

    • Ethyl esters are more lipophilic (

      
      ) than methyl esters (
      
      
      
      ). This facilitates deeper penetration into the dermis but reduces the rate of hydrolysis by cutaneous esterases.
    • Result: Delayed onset of heat, reduced "stinging" sensation, prolonged effect.

  • C4-Methyl Substitution:

    • The methyl group at position 4 introduces steric hindrance adjacent to the pyridine nitrogen.

    • Impact: This may reduce the molecule's affinity for metabolic enzymes (e.g., CYP450 or esterases), potentially increasing the biological half-life.

    • Precursor Role: It acts as a structural precursor to 4-methylnicotine , a compound known to bind

      
       nicotinic acetylcholine receptors (nAChRs) with analgesic potential, though this pathway is secondary in topical applications.
      

Safety & Toxicology (GHS Classification)

Researchers must handle Ethyl 4-methylnicotinate HCl with specific precautions due to its potent vasodilatory properties.

  • Hazard Statements:

    • H315: Causes skin irritation (Expected mechanism of action).[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][4]

    • H335: May cause respiratory irritation (if aerosolized).

  • Handling: Avoid contact with eyes and mucous membranes. In case of accidental excessive erythema (burning), apply a topical NSAID cream or cool compress; do not wash with hot water as this exacerbates vasodilation.

References

  • PubChem. (2025). Ethyl 4-methylnicotinate Compound Summary. National Center for Biotechnology Information. [Link]

  • DrugBank. (2024). Methyl Nicotinate: Pharmacology and Rubefacient Mechanism. [Link]

  • Hosztafi, S., et al. (1993).[5] Synthesis and analgetic activity of nicotinic esters of morphine derivatives. Arzneimittelforschung. [Link]

  • Barkin, R. L. (2013). The pharmacology of topical analgesics. Postgraduate Medicine. [Link]

Sources

A Comparative Guide to the Biological Activities of Ethyl 4-methylnicotinate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the pyridine nucleus stands as a cornerstone scaffold, lending its versatile chemistry to a multitude of therapeutic agents. Within this broad class, nicotinic acid and its derivatives have garnered significant attention for their diverse pharmacological profiles. This guide provides a comprehensive comparison of the potential biological activities of derivatives of Ethyl 4-methylnicotinate hydrochloride, a prominent member of the nicotinic acid ester family. Drawing upon a synthesis of existing literature and field-proven insights, we will explore the anti-inflammatory, anticancer, and antimicrobial potential of this chemical scaffold, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction to Ethyl 4-methylnicotinate and its Therapeutic Potential

Ethyl 4-methylnicotinate, also known as ethyl 4-methylpyridine-3-carboxylate, is a derivative of nicotinic acid (Vitamin B3). The presence of the ethyl ester and the methyl group on the pyridine ring provides a foundational structure that can be readily modified to explore a wide range of biological activities. The hydrochloride salt form enhances the compound's solubility and stability, making it a suitable candidate for pharmaceutical development. While research directly focused on a broad library of Ethyl 4-methylnicotinate hydrochloride derivatives is still emerging, valuable insights can be gleaned from the extensive studies on structurally related nicotinic acid and isonicotinic acid derivatives. These studies provide a predictive framework for understanding how structural modifications can influence biological efficacy.

Anti-inflammatory Activity: A Promising Avenue

Chronic inflammation is a key pathological feature of numerous diseases, driving a continuous search for novel anti-inflammatory agents. Nicotinic acid itself has been shown to modulate inflammatory responses.[1][2] Investigations into its derivatives have revealed that specific structural modifications can significantly enhance this activity.

Comparative Analysis of Nicotinic Acid Derivatives

Several studies have demonstrated the anti-inflammatory potential of various nicotinic acid derivatives. For instance, a series of 2-substituted phenyl derivatives of nicotinic acid exhibited significant analgesic and anti-inflammatory activities, with some compounds proving more potent than the established non-steroidal anti-inflammatory drug (NSAID), mefenamic acid.[1][3] Another study on isonicotinates, isomers of nicotinates, revealed compounds with exceptional reactive oxygen species (ROS) inhibitory activity, surpassing that of ibuprofen.[4]

Table 1: Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives

Compound ClassKey Structural FeaturesObserved ActivityReference CompoundSource
2-Substituted Phenyl Nicotinic AcidsPhenyl group at the 2-position of the pyridine ringSignificant anti-inflammatory and analgesic effectsMefenamic Acid[1][3]
IsonicotinatesEster group at the 4-position of the pyridine ringHigh ROS inhibitory activityIbuprofen[4]

The causality behind these observations often lies in the ability of these molecules to interact with key inflammatory mediators. For example, some derivatives may inhibit cyclooxygenase (COX) enzymes, while others may suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][2]

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, we can infer potential SAR for Ethyl 4-methylnicotinate derivatives:

  • Substitution on the Pyridine Ring: The introduction of various substituents on the pyridine ring can significantly modulate anti-inflammatory activity. Aromatic or heteroaromatic substitutions at the 2-position appear to be beneficial.

  • Modification of the Ester Group: While the ethyl ester in the parent compound provides a starting point, exploring other ester or amide functionalities could lead to derivatives with improved potency and pharmacokinetic profiles.

SAR_Anti_Inflammatory cluster_0 Ethyl 4-methylnicotinate Core cluster_1 Potential Modifications cluster_2 Predicted Outcome Core Pyridine Ring (Ethyl 4-methylnicotinate) Substituents Ring Substituents (e.g., Phenyl, Halogen) Core->Substituents Influences binding to target enzymes Ester Ester/Amide Variation Core->Ester Affects pharmacokinetics and potency Activity Modulated Anti-inflammatory Activity Substituents->Activity Ester->Activity

Experimental Protocol: In Vitro COX Inhibition Assay

To assess the anti-inflammatory potential of novel Ethyl 4-methylnicotinate derivatives, a common and effective method is the in vitro cyclooxygenase (COX) inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference NSAIDs (e.g., ibuprofen, celecoxib)

  • Assay buffer

  • Detection reagent (e.g., colorimetric or fluorometric probe)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference drugs.

  • In a 96-well plate, add the assay buffer, followed by the enzyme (COX-1 or COX-2).

  • Add the test compounds or reference drugs to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for a further period (e.g., 10 minutes) at 37°C.

  • Stop the reaction and add the detection reagent.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Anticancer Activity: Exploring a New Frontier

The pyridine scaffold is a recurring motif in a number of approved anticancer drugs. This has spurred significant research into the anticancer potential of novel pyridine derivatives, including those of nicotinic acid.

Comparative Analysis of Nicotinic Acid Derivatives

Studies have shown that certain nicotinic acid derivatives can exhibit potent and selective anticancer activity. For example, some derivatives have been found to act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. Other heterocyclic compounds with structural similarities have also demonstrated significant cytotoxic effects against various cancer cell lines.[5][6]

Table 2: Anticancer Activity of Selected Nicotinic Acid and Related Derivatives

Compound ClassMechanism of ActionTarget Cell LinesSource
Nicotinic Acid-based VEGFR-2 InhibitorsInhibition of tumor angiogenesisVarious cancer cell lines[5]
Makaluvamine AnalogsTopoisomerase II inhibitionBreast cancer cell lines[6]

The underlying principle for the anticancer activity of these compounds often involves their ability to interfere with critical cellular processes in cancer cells, such as proliferation, angiogenesis, and survival.

Structure-Activity Relationship (SAR) Insights

For the development of Ethyl 4-methylnicotinate derivatives as anticancer agents, the following SAR principles can be considered:

  • Introduction of Bulky Aromatic Groups: The addition of specific aromatic or heteroaromatic moieties can enhance the binding affinity of the molecule to the active sites of target proteins, such as kinases.

  • Modification of Substituent Positions: The position of substituents on the pyridine ring can dramatically affect the compound's activity and selectivity.

SAR_Anticancer cluster_0 Ethyl 4-methylnicotinate Core cluster_1 Key Modifications cluster_2 Desired Outcome Core Pyridine Scaffold Aromatic Aromatic/Heteroaromatic Substituents Core->Aromatic Improves target binding Position Positional Isomerism Core->Position Influences selectivity Activity Enhanced Anticancer Activity & Selectivity Aromatic->Activity Position->Activity

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental experiment to evaluate the anticancer potential of new compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antimicrobial Activity: A Potential Solution to a Growing Threat

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The pyridine nucleus is present in several antimicrobial drugs, suggesting that Ethyl 4-methylnicotinate derivatives could also possess such properties.

Comparative Analysis of Nicotinic Acid Derivatives

Research on nicotinic acid derivatives has revealed promising antimicrobial activity. For instance, acylhydrazone derivatives of nicotinic acid containing a 5-nitrofuran moiety have shown significant potency against various bacterial and fungal strains.[7] In contrast, the cyclization of these acylhydrazones into 1,3,4-oxadiazoles was found to decrease their antimicrobial efficacy.[7]

Table 3: Antimicrobial Activity of Selected Nicotinic Acid Derivatives

Compound ClassKey Structural FeaturesObserved ActivitySource
Acylhydrazones of Nicotinic Acid5-Nitrofuryl substituentHigh antibacterial and antifungal activity[7]
N-acetyl-1,3,4-oxadiazolines of Nicotinic Acid1,3,4-Oxadiazole ringReduced antimicrobial activity compared to acylhydrazones[7]

These findings highlight the critical role of specific functional groups and the overall molecular architecture in determining antimicrobial potency.

Structure-Activity Relationship (SAR) Insights

For designing Ethyl 4-methylnicotinate derivatives with antimicrobial properties, the following SAR observations are pertinent:

  • Heterocyclic Substituents: The incorporation of certain heterocyclic rings, such as 5-nitrofuran, can significantly enhance antimicrobial activity.

  • Acylhydrazone Moiety: The presence of an acylhydrazone linker appears to be a key pharmacophore for the antimicrobial activity observed in some nicotinic acid derivatives.

SAR_Antimicrobial cluster_0 Ethyl 4-methylnicotinate Core cluster_1 Activity-Enhancing Moieties cluster_2 Predicted Outcome Core Nicotinate Scaffold Heterocycle 5-Nitrofuran Ring Core->Heterocycle Enhances potency Linker Acylhydrazone Linker Core->Linker Key pharmacophore Activity Potent Antimicrobial Activity Heterocycle->Activity Linker->Activity

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent

  • Positive control (a known antibiotic or antifungal)

  • Negative control (broth and solvent only)

  • Sterile 96-well microplates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • In a 96-well plate, perform serial twofold dilutions of the test compounds in the broth medium.

  • Add the standardized inoculum to each well, including the positive and negative control wells.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Conclusion and Future Perspectives

The exploration of Ethyl 4-methylnicotinate hydrochloride derivatives presents a promising frontier in the quest for novel therapeutic agents. While direct comparative studies on a wide array of these specific derivatives are limited, the wealth of data on structurally related nicotinic acid and isonicotinic acid analogues provides a strong foundation for rational drug design. The evidence strongly suggests that strategic modifications of the Ethyl 4-methylnicotinate scaffold could yield potent anti-inflammatory, anticancer, and antimicrobial compounds.

Future research should focus on the systematic synthesis and screening of a dedicated library of Ethyl 4-methylnicotinate hydrochloride derivatives. Such studies, guided by the structure-activity relationships outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this versatile chemical entity. The detailed experimental protocols provided herein offer a practical starting point for researchers embarking on this exciting endeavor.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Ansi, A. A. (2021).
  • Anonymous. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Pharmacy 180.
  • Chen, J., & Chopp, M. (2006). Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. CNS Drug Reviews, 12(1), 15-28.
  • Eaton, J. B., Miller, L. N., & Horenstein, N. A. (2015). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Bioorganic & Medicinal Chemistry Letters, 25(1), 121-125.
  • Li, J., Yin, Y., Wang, L., Liang, P., & Wang, Y. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 21(11), 1544.
  • Mohamed, M. S., Kamel, M. M., & Fathalla, O. A. (2015). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Archiv der Pharmazie, 348(10), 734-743.
  • Pal, M., & Kumar, S. (2017). Sonochemical synthesis of 2-substituted nicotinic acid ethyl ester derivatives: Their in vitro and in silico evaluation against SIRT1. Bioorganic & Medicinal Chemistry Letters, 27(15), 3405-3410.
  • Singh, A., & Kumar, A. (2022). In vitro anticancer activity (IC50, μM) of methylated (–)-epigallocatechin-3-gallate-4β-triazolopodophyllotoxin derivatives 12–15.
  • Ullah, R., & Ali, S. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3097.
  • Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2017). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3399-3404.
  • El-Dash, Y., Khalil, N. A., Ahmed, E. M., & Hassan, M. S. A. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136.
  • Kandeel, M., Al-Taweel, A. M., & Abdel-Aziz, M. (2020).
  • Vasylenko, O., & Holota, S. (2023). Novel 4-methylthienopyrimidines as antimicrobial agents: synthesis, docking study and in vitro evaluation. Journal of Applied Pharmaceutical Science, 13(3), 133-142.
  • Cheng, T. J., & Wang, Y. C. (2007). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Journal of Computer-Aided Molecular Design, 21(6), 317-326.
  • El-Sayed, R. A., & Al-Majid, A. M. (2022).
  • Lather, V., & Pandita, D. (2023). Virtual screening and antimicrobial evaluation for identification of natural compounds as the prospective inhibitors of antibacterial drug resistance targets in Staphylococcus aureus. Fitoterapia, 168, 105554.
  • Kitagawa, S., & Li, S. K. (1999). Species difference in simultaneous transport and metabolism of ethyl nicotinate in skin. International Journal of Pharmaceutics, 182(1), 77-86.
  • Jacobsen, J. R., & Hutchinson, C. R. (1998). Ethyl-substituted erythromycin derivatives produced by directed metabolic engineering. Antimicrobial Agents and Chemotherapy, 42(5), 1173-1177.
  • Fu, X., & La, V. (2008). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. The AAPS Journal, 10(4), 543-551.
  • Anonymous. (n.d.).
  • Wang, Y., & Liu, Y. (2022). Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. Molecules, 27(22), 7789.
  • Sallomy, C. (2025). Screening of phenolic antibacterial compounds for the prevention of biofouling. Helda - University of Helsinki.
  • Ahmad, S., & Alam, M. S. (2016). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Medicinal Chemistry, 6(8), 513-517.
  • Wang, N., & Yao, X. (2012). Synthesis and biological evaluation of scopoletin derivatives. Bioorganic & Medicinal Chemistry Letters, 22(24), 7468-7472.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-methylnicotinate. PubChem. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to Nicotinic Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, nicotinic acetylcholine receptors (nAChRs) represent a critical and intensely studied class of ligand-gated ion channels.[1][2] Their widespread distribution in both the central and peripheral nervous systems underlies their involvement in a vast array of physiological processes, including cognitive function, reward, and inflammation, making them prime targets for therapeutic intervention.[1][2][3][4] This guide provides a comparative analysis of key nicotinic receptor agonists, offering a synthesis of their performance characteristics, the experimental methodologies used for their evaluation, and the underlying signaling pathways they modulate.

The Nicotinic Acetylcholine Receptor: A Primer on Structure and Function

Nicotinic acetylcholine receptors are pentameric structures, meaning they are composed of five subunits arranged around a central ion pore.[2] The diversity of nAChR subtypes arises from the various combinations of its 17 identified subunits (α1-10, β1-4, γ, δ, ε).[5] The most abundant nAChR subtypes in the central nervous system are the homomeric α7 and the heteromeric α4β2 subtypes.[2][6]

The binding of an agonist, such as the endogenous neurotransmitter acetylcholine (ACh), to the extracellular domain of the nAChR triggers a conformational change, opening the ion channel.[7] This allows for the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the cell membrane and subsequent cellular responses.[7] The influx of calcium is a particularly important aspect of nAChR signaling, as it can trigger a cascade of downstream intracellular signaling pathways.[6]

Comparative Pharmacology of Nicotinic Agonists

The interaction of an agonist with a receptor is characterized by two key parameters: binding affinity and functional potency.

  • Binding Affinity (Ki): This value represents the concentration of a ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.[7]

  • Functional Potency (EC50): This is the concentration of an agonist that produces 50% of the maximal response. A lower EC50 value signifies higher potency.[8]

The following tables summarize the binding affinities and functional potencies of several well-characterized nicotinic receptor agonists across different nAChR subtypes.

Table 1: Comparative Binding Affinities (Ki, nM) of Nicotinic Receptor Agonists

Agonistα4β2 Subtypeα7 Subtypeα3β4 Subtypeα1β1γδ (Muscle) Subtype
Acetylcholine~100 µM (KD)--106 ± 6 µM (KD)[9]
NicotineHigh Affinity[10]--Lower Affinity than Brain[10]
Varenicline0.06 nM[11]322 nM[11]--
Cytisine0.17 nM[11]4200 nM[11]--
Epibatidine0.16-0.23 nM[12]0.6 µM[12]0.6 pM[12]~5 µM[12]

Table 2: Comparative Functional Potencies (EC50, µM) of Nicotinic Receptor Agonists

Agonistα4β2 Subtypeα7 SubtypeOther Subtypes
Acetylcholine153 µM[13]--
Nicotine---
Varenicline--Potent partial agonist at α6β2*[14]
CytisineND (low Emax)[15]--
Epibatidine-2 µM (chicken α7)[12]1 nM (chicken α8)[12], 1.6 µM (Torpedo muscle)[12], 16 µM (human muscle)[12]

Note: Data is compiled from various sources and experimental conditions may vary. "ND" indicates that the value could not be reliably determined.

Key Nicotinic Receptor Agonists: A Closer Look

A variety of compounds, both naturally occurring and synthetic, act as nicotinic receptor agonists.[16] These include:

  • Acetylcholine (ACh): The endogenous agonist for nAChRs.

  • Nicotine: A well-known alkaloid found in tobacco plants that acts as a potent agonist at many nAChR subtypes.[1][10] It has a higher affinity for neuronal nAChRs compared to those in skeletal muscle.[10]

  • Varenicline: A partial agonist at α4β2 nAChRs, developed as a smoking cessation aid.[11] It also demonstrates high affinity for α6β2* nAChRs.[14]

  • Cytisine: A natural plant alkaloid that is a partial agonist at α4β2 nAChRs and has been used for smoking cessation.[11]

  • Epibatidine: A potent alkaloid originally isolated from the skin of a poison frog.[17] It is a powerful agonist at most neuronal nAChR subtypes, often with 100 to 1000-fold higher affinity than acetylcholine or nicotine.[12]

Experimental Workflows for Characterizing Nicotinic Agonists

The characterization of nicotinic receptor agonists relies on a variety of robust experimental techniques. Two fundamental assays are radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype. The principle involves the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the nAChR subtype of interest from cultured cells or tissue homogenates.

  • Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine) and varying concentrations of the unlabeled test agonist.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Membranes (nAChR subtype) Incubation Incubate Membranes, Radioligand & Test Agonist Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]epibatidine) Radioligand->Incubation Test_Agonist Unlabeled Test Agonist (Varying Concentrations) Test_Agonist->Incubation Equilibrium Allow to Reach Equilibrium Incubation->Equilibrium Separation Separate Bound from Unbound (Rapid Filtration) Equilibrium->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Plotting Plot % Specific Binding vs. [Test Agonist] Quantification->Plotting IC50 Determine IC50 Plotting->IC50 Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50->Ki_Calc caption Workflow for Radioligand Binding Assay. G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject with nAChR cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation Chamber_Placement Place Oocyte in Recording Chamber Incubation->Chamber_Placement Electrode_Impale Impale with Two Microelectrodes Chamber_Placement->Electrode_Impale Agonist_Application Apply Agonist at Varying Concentrations Electrode_Impale->Agonist_Application Current_Measurement Record Agonist-Induced Current Agonist_Application->Current_Measurement Plotting Plot Peak Current Response vs. [Agonist] Current_Measurement->Plotting Curve_Fitting Fit to Dose-Response Curve Plotting->Curve_Fitting EC50_Emax Determine EC50 and Emax Curve_Fitting->EC50_Emax caption Workflow for Two-Electrode Voltage Clamp.

Caption: Workflow for Two-Electrode Voltage Clamp.

Nicotinic Receptor Signaling Pathways

The activation of nAChRs initiates a cascade of intracellular signaling events, primarily triggered by the influx of Ca2+. [6]These pathways are crucial for the diverse physiological roles of nAChRs, including neuroprotection. [3][6] One of the key neuroprotective pathways activated by nAChR stimulation is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. [3][6]This pathway is known to promote cell survival and inhibit apoptosis. Stimulation of both α7 and α4β2 nAChRs can lead to the activation of this pathway. [3][6]Additionally, the JAK2/STAT3 signaling pathway has been implicated in the anti-inflammatory effects of α7 nAChR activation in immune cells. [5]

G cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_cellular Cellular Response Agonist Nicotinic Agonist nAChR nAChR (α7 or α4β2) Agonist->nAChR Ca_Influx Ca2+ Influx nAChR->Ca_Influx PI3K PI3K Ca_Influx->PI3K JAK2 JAK2 Ca_Influx->JAK2 Akt Akt PI3K->Akt Neuroprotection Neuroprotection (Inhibition of Apoptosis) Akt->Neuroprotection STAT3 STAT3 JAK2->STAT3 Anti_Inflammation Anti-inflammatory Response STAT3->Anti_Inflammation caption Key nAChR Signaling Pathways.

Caption: Key nAChR Signaling Pathways.

Conclusion

The study of nicotinic receptor agonists is a dynamic field with significant implications for drug discovery and our understanding of neurobiology. This guide has provided a comparative overview of key agonists, highlighting their distinct pharmacological profiles and the experimental methodologies used for their characterization. A thorough understanding of the structure-activity relationships, subtype selectivity, and downstream signaling effects of these compounds is essential for the rational design of novel therapeutics targeting the nicotinic acetylcholine receptor system.

References

  • BenchChem. (n.d.). Comparative Analysis of Binding Affinity for Nicotinic Acetylcholine Receptor Ligands.
  • Auerbach, A. (2012). Agonist efficiency from concentration-response curves: Structural implications and applications. Proceedings of the National Academy of Sciences, 109(5), 1886-1891.
  • Brams, M., van Elk, R., Krijnen, L., Ulens, C., & Smit, A. B. (2011). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. Journal of Biological Chemistry, 286(40), 34847-34856.
  • Wikipedia. (n.d.). Nicotine. Retrieved from [Link]

  • Patsnap. (2025, March 20). Explain what is EC50?. Patsnap Synapse.
  • Gerzanich, V., Peng, X., Wang, F., Wells, G., Anand, R., Fletcher, S., & Lindstrom, J. (1995). Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics, 272(2), 756-764.
  • Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Journal of Medicinal Chemistry, 48(14), 4765-4796.
  • Siegel, G. J., Agranoff, B. W., Albers, R. W., & Fisher, S. K. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). EC50 and Emax values of nicotinic agonists on human a4b2 and a7 nAChRs.... Retrieved from [Link]

  • G. F. Ecker, & H. G. K. S. (2018). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 23(12), 3123. Retrieved from [Link]

  • ACS Publications. (2026, January 22). A Machine Learning-Guided Approach for Identifying Potential HCAR1 Antagonists in Lactate-Driven Cancers. Retrieved from [Link]

  • Kume, T., & Akaike, A. (2018). Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. Retrieved from [Link]

  • Exposto, F. L., Bordia, T., Eltablawy, M. A., & McIntosh, J. M. (2012). Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. Journal of Pharmacology and Experimental Therapeutics, 343(1), 122-129.
  • Richards, K. L., Anderson, R. L., & Miller, P. S. (2013). The binding orientation of epibatidine at α7 nACh receptors. Neuropharmacology, 73, 11-18.
  • ResearchGate. (n.d.). ACh EC 50 values for the peak and 1-s current of human muscle-type.... Retrieved from [Link]

  • Jadey, S., & Auerbach, A. (2012). Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. The Journal of General Physiology, 139(1), 47-60.
  • ACS Publications. (n.d.). Synthesis, Nicotinic Acetylcholine Receptor Binding Affinities, and Molecular Modeling of Constrained Epibatidine Analogues. Retrieved from [Link]

  • How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. (2025, June 20).
  • Wikipedia. (n.d.). Nicotinic agonist. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Agonist binding, agonist affinity and agonist efficacy at G protein-coupled receptors. Retrieved from [Link]

  • Kume, T., & Akaike, A. (2018). Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. Retrieved from [Link]

  • MDPI. (2018, December 23). Epibatidine: A Promising Natural Alkaloid in Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Nicotinic receptor agonists display increased potency and maximal.... Retrieved from [Link]

  • Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. (2015, October 15).
  • Prince, R. J., & Sine, S. M. (1996). Epibatidine Binds to Four Sites on the Torpedo Nicotinic Acetylcholine Receptor. Journal of Biological Chemistry, 271(37), 22411-22416.
  • National Institutes of Health. (2018, March 30). Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents. Retrieved from [Link]

  • Engle, S. E., & McIntosh, J. M. (2012). Local application of drugs to study nicotinic acetylcholine receptor function in mouse brain slices. Journal of visualized experiments : JoVE, (68), e4301.
  • ACS Publications. (n.d.). Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. Retrieved from [Link]

  • MDPI. (n.d.). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding affinity (K i ) values of selected compounds to opioid.... Retrieved from [Link]

  • Gharpure, A., Teng, J., & Hibbs, R. E. (2021). Structure and gating mechanism of the α7 nicotinic acetylcholine receptor. Nature, 590(7847), 661-665.

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuances of a molecule's journey through the body is paramount to innovation. This guide offers an in-depth comparison of the pharmacokinetic profiles of various nicotinic acid esters, moving beyond a simple recitation of data to explain the underlying principles that govern their absorption, distribution, metabolism, and excretion (ADME). By understanding the "why" behind the data, we can make more informed decisions in the development of next-generation therapeutics.

Nicotinic acid, or niacin, is a well-established therapeutic agent, particularly for managing dyslipidemia.[1][2] However, its clinical utility can be hampered by unfavorable physicochemical properties and side effects such as cutaneous flushing.[1] Esterification of the carboxylic acid group is a common prodrug strategy to modulate these properties, enhancing lipophilicity to improve membrane permeability, particularly for topical delivery. This guide will dissect the pharmacokinetic consequences of altering the ester group, providing a framework for rational drug design.

The Crucial Role of Esterification in Modulating Nicotinic Acid's Pharmacokinetics

The primary rationale for synthesizing nicotinic acid esters is to overcome the permeation limitations of the parent molecule. Nicotinic acid itself is a polar molecule, which restricts its ability to passively diffuse across biological membranes like the stratum corneum of the skin. By converting the carboxylic acid to an ester, the molecule's lipophilicity is increased, a key determinant in transdermal drug delivery. The choice of the alcohol used for esterification directly impacts the resulting ester's physicochemical properties, such as its partition coefficient (log P), and consequently, its pharmacokinetic profile.

Comparative Analysis of Nicotinic Acid Ester Pharmacokinetics

The pharmacokinetic behavior of nicotinic acid esters is intrinsically linked to their route of administration. While oral administration is common for nicotinic acid itself, many of its esters are designed for topical application to elicit local effects, such as vasodilation, or to act as a transdermal delivery system for the parent drug.

Topical Administration: A Focus on Skin Penetration and Metabolism

For topical applications, the key pharmacokinetic events are percutaneous absorption and subsequent metabolism within the skin. The rate and extent of skin penetration are critical determinants of both local and potential systemic effects.

Table 1: Comparative Skin Penetration and Metabolism of Nicotinic Acid Esters

Nicotinic Acid EsterChemical StructureLipophilicity (Log P)Key Pharmacokinetic CharacteristicsSupporting Experimental Data
Methyl Nicotinate Pyridine-3-carboxylic acid methyl ester~1.3- Rapidly penetrates the skin.[3][4]- The epidermis is the primary barrier to its transport.[5]- Undergoes hydrolysis to nicotinic acid in the dermis.[5]- In vitro studies on hairless mouse skin showed that methyl nicotinate effectively bypassed the stratum corneum.[3]- Approximately 15% of a topically applied radiolabelled dose was recovered in human urine over 108 hours.[6]
Ethyl Nicotinate Pyridine-3-carboxylic acid ethyl ester~1.8- Readily penetrates the skin.[3]- Exhibits significant species differences in skin metabolism (hydrolysis to nicotinic acid).[7]- In vitro studies demonstrated enzymatic hydrolysis of ethyl nicotinate during skin permeation across human and various animal skins.[7]
Benzyl Nicotinate Pyridine-3-carboxylic acid benzyl ester~2.7- Slower penetration compared to smaller alkyl esters due to higher lipophilicity.[3]- Penetration is influenced by the anatomical site of application.[8]- Topical application on the forehead resulted in a faster onset and decrease of vasodilation compared to the forearm or calf.[8]
Hexyl Nicotinate Pyridine-3-carboxylic acid hexyl ester~4.2- Slower penetration rate compared to methyl and ethyl esters.[3]- The dermis, rather than the epidermis, presents a more significant barrier to its transport.[5]- In vitro studies showed that the permeation rate through the epidermis increases with lipophilicity, but the dermis limits the transport of highly lipophilic esters like hexyl nicotinate.[5]
Myristyl Nicotinate Pyridine-3-carboxylic acid tetradecyl esterHigh- Designed for slow, sustained delivery of nicotinic acid to the skin to avoid flushing.[9]- Hydrolyzed by skin esterases to release nicotinic acid.- Hydrolysis is faster in skin and liver homogenates compared to aqueous buffer solutions, with pseudo-first-order rate constants of 0.028 min⁻¹ in skin homogenate.[10]

The data clearly indicates a structure-activity relationship governing skin penetration. Smaller, more polar esters like methyl and ethyl nicotinate exhibit rapid penetration, effectively bypassing the stratum corneum.[3] As the lipophilicity of the ester chain increases (e.g., hexyl and benzyl nicotinate), the penetration rate is altered, and the dermis can become a more significant barrier.[5] For very long-chain esters like myristyl nicotinate, the slow diffusion and subsequent hydrolysis by cutaneous esterases allow for a controlled release of nicotinic acid, a desirable property for minimizing side effects like flushing.[9]

Metabolic Fate of Nicotinic Acid Esters in the Skin

Upon penetrating the stratum corneum, nicotinic acid esters encounter a metabolically active environment in the viable epidermis and dermis. The primary metabolic pathway is enzymatic hydrolysis back to the active parent, nicotinic acid.

Nicotinic Acid Ester Nicotinic Acid Ester Stratum Corneum Stratum Corneum Nicotinic Acid Ester->Stratum Corneum Topical Application Viable Epidermis/Dermis Viable Epidermis/Dermis Stratum Corneum->Viable Epidermis/Dermis Passive Diffusion Nicotinic Acid Nicotinic Acid Viable Epidermis/Dermis->Nicotinic Acid Hydrolysis Systemic Circulation Systemic Circulation Nicotinic Acid->Systemic Circulation Esterases Esterases Esterases->Viable Epidermis/Dermis

Caption: Metabolic conversion of nicotinic acid esters in the skin.

Studies have shown that non-specific esterase activity is predominantly located in the dermis, which aligns with the observation of significant hydrolysis of these esters as they permeate the skin.[5] The rate of this hydrolysis is dependent on the specific ester, with some esters being more readily cleaved than others. This localized conversion is a critical aspect of their design, as it allows for the targeted delivery of the active drug to the desired site of action.

Experimental Protocols for Assessing Pharmacokinetic Profiles

To generate the comparative data presented, a series of well-defined experimental protocols are employed. The following outlines the methodologies for key experiments in the pharmacokinetic evaluation of nicotinic acid esters, particularly for topical administration.

In Vitro Skin Permeation Studies

Objective: To determine the rate and extent of a nicotinic acid ester's penetration through the skin in a controlled laboratory setting.

Methodology:

  • Skin Preparation: Excised human or animal (e.g., porcine or hairless mouse) skin is used. The subcutaneous fat is removed, and the skin is mounted on a Franz diffusion cell, which consists of a donor and a receptor chamber.[11]

  • Dosing: A known concentration of the nicotinic acid ester, dissolved in a suitable vehicle, is applied to the epidermal surface in the donor chamber.

  • Sampling: The receptor chamber is filled with a physiological buffer (e.g., phosphate-buffered saline at pH 7.4) to mimic physiological conditions.[1] Samples are withdrawn from the receptor chamber at predetermined time intervals.

  • Analysis: The concentration of the nicotinic acid ester and its primary metabolite, nicotinic acid, in the receptor fluid is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[12]

  • Data Analysis: The cumulative amount of the permeated substance is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the curve.

cluster_0 Franz Diffusion Cell Donor Chamber Donor Chamber Skin Sample Skin Sample Donor Chamber->Skin Sample Application of Nicotinic Acid Ester Receptor Chamber Receptor Chamber Skin Sample->Receptor Chamber Permeation Sampling Port Sampling Port Receptor Chamber->Sampling Port Sample Collection Magnetic Stirrer Magnetic Stirrer Sample Analysis (LC-MS/MS) Sample Analysis (LC-MS/MS) Sampling Port->Sample Analysis (LC-MS/MS) Data Analysis Data Analysis Sample Analysis (LC-MS/MS)->Data Analysis Quantification

Caption: Workflow for in vitro skin permeation studies using a Franz diffusion cell.

In Vivo Pharmacokinetic Studies

Objective: To determine the systemic absorption and disposition of a nicotinic acid ester after administration to a living organism.

Methodology:

  • Animal Model: A suitable animal model (e.g., rat, rabbit, or minipig) is selected. For topical studies, a specific area of the skin is prepared (e.g., by shaving).

  • Dosing: The nicotinic acid ester formulation is applied to the prepared skin area or administered via the intended route (e.g., oral gavage).

  • Blood Sampling: Blood samples are collected at predetermined time points via an appropriate route (e.g., tail vein or jugular vein). Plasma is separated by centrifugation.

  • Urine and Feces Collection: If required for mass balance studies, urine and feces are collected over a defined period.

  • Sample Analysis: The concentration of the parent ester and its metabolites in plasma and excreta is quantified using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life (t½).

Conclusion and Future Directions

The esterification of nicotinic acid is a versatile strategy to modulate its pharmacokinetic profile, particularly for enhancing topical and transdermal delivery. The choice of the ester moiety directly influences the compound's lipophilicity, which in turn governs its skin penetration and metabolic fate. While smaller alkyl esters exhibit rapid penetration, larger, more lipophilic esters can provide a slower, more sustained release of the parent drug.

Future research in this area should focus on obtaining more comprehensive systemic pharmacokinetic data for a wider range of nicotinic acid esters to fully understand their potential for systemic therapeutic applications. Furthermore, elucidating the specific esterases involved in their cutaneous metabolism will enable a more refined approach to prodrug design, allowing for precise control over the rate and site of drug release. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug developers to build upon in their quest for more effective and safer nicotinic acid-based therapies.

References

  • Methyl Nicotinate. European Agency for the Evaluation of Medicinal Products. Available at: [Link]

  • Guy, R. H., & Hadgraft, J. (1985). Percutaneous penetration of nicotinates: in vivo and in vitro measurements. Journal of pharmaceutical sciences, 74(9), 1015–1018. Available at: [Link]

  • Methyl Nicotinate. PharmaCompass. Available at: [Link]

  • Berardesca, E., & Maibach, H. I. (1990). Correlation between percutaneous penetration of methyl nicotinate and sensitive skin, using laser Doppler imaging. Contact dermatitis, 23(1), 1–5. Available at: [Link]

  • Knepp, V. M., Szoka, F. C., & Guy, R. H. (1987). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. Journal of pharmaceutical sciences, 76(10), 779–785. Available at: [Link]

  • de Rigal, J., & Leveque, J. L. (1985). Kinetics of blood flow after topical application of benzyl nicotinate on different anatomic sites. Dermatologica, 171(3), 177–181. Available at: [Link]

  • Guy, R. H., & Maibach, H. I. (1983). Pharmacodynamic measurements of methyl nicotinate percutaneous absorption. Journal of pharmaceutical sciences, 72(12), 1423–1426. Available at: [Link]

  • Yokomizo, Y., & Sagitani, H. (1999). Species difference in simultaneous transport and metabolism of ethyl nicotinate in skin. International journal of pharmaceutics, 180(1), 101–110. Available at: [Link]

  • Akerele, J. O., & Cheema, M. S. (2016). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Tropical Journal of Pharmaceutical Research, 15(4), 739-744. Available at: [Link]

  • Akerele, J. O., & Cheema, M. S. (2016). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Indian Journal of Pharmaceutical Sciences, 78(2), 261–267. Available at: [Link]

  • Jacobson, E. L., & Jacobson, M. K. (2008). Effect of niacin derivatives applied topically on skin cell NAD. Experimental dermatology, 17(8), 688–693. Available at: [Link]

  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106. Available at: [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. Available at: [Link]

  • Yokomizo, Y., & Sagitani, H. (1997). Simultaneous transport and metabolism of nicotinic acid derivatives in hairless mouse skin. Journal of pharmaceutical sciences, 86(9), 1048–1053. Available at: [Link]

  • Woolf, E., & Haddix, H. (2007). The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 852(1-2), 526–531. Available at: [Link]

  • Zhai, H., & Maibach, H. I. (2001). Kinetics of blood flow after topical application of benzyl nicotinate on different anatomic sites. Skin research and technology, 7(4), 230–233. Available at: [Link]

  • Ethyl Nicotinate. PharmaCompass. Available at: [Link]

  • AUC and Cmax values for all the exposures to nicotine. ResearchGate. Available at: [Link]

  • Becker, B., & Hummel, K. (1990). [A new method for determination of nicotinic acid in plasma]. Arzneimittel-Forschung, 40(5), 573–575. Available at: [Link]

  • Tashtoush, B. M., & Al-Qawasmeh, R. A. (2010). Hydrolysis kinetics of the prodrug myristyl nicotinate. Drug development and industrial pharmacy, 36(9), 1059–1065. Available at: [Link]

  • pharmacokinetic parameters cmax: Topics by Science.gov. Science.gov. Available at: [Link]

  • Midttun, Ø., Hustad, S., & Ueland, P. M. (2009). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(18-19), 1735–1740. Available at: [Link]

  • de Rigal, J., & Leveque, J. L. (1985). Comparison of blood flow to the cutaneous temperature and redness after topical application of benzyl nicotinate. Dermatologica, 171(3), 182–186. Available at: [Link]

  • Benowitz, N. L., Jacob, P., & Savanapridi, C. (1987). In Vitro Test of Nicotine's Permeability Through Human Skin. Risk Evaluation and Safety Aspects. Journal of toxicology. Clinical toxicology, 25(3), 213–229. Available at: [Link]

  • Menon, R. M., Gonzalez, M. A., & Tolbert, D. S. (2006). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. Pharmaceutical development and technology, 11(2), 223–231. Available at: [Link]

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • Ethyl nicotinate. National Institute of Standards and Technology. Available at: [Link]

  • Godugu, C., Patel, A. R., & Desai, U. (2016). Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities. Pharmaceutics, 8(2), 11. Available at: [Link]

  • Menon, R. M., Gonzalez, M. A., & Tolbert, D. S. (2006). Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation. The Journal of clinical pharmacology, 46(10), 1197–1205. Available at: [Link]

  • Niacinamide and Its Breakdown into Niacin. KindofStephen. Available at: [Link]

  • Ochiai, E., & Ishikawa, M. (1958). Chemical determination of nicotinic acid and nicotinamide. Pharmaceutical Bulletin, 6(4), 498-503. Available at: [Link]

  • Weit, K., Stoller, A., & Ross, K. C. (2024). Pharmacokinetics and Pharmacodynamics of Inhaled Nicotine Salt and Free-Base Using an E-cigarette: A Randomized Crossover Study. Nicotine & tobacco research, 26(9), 1083–1091. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of Ethyl 4-methylnicotinate Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Precautionary Approach

Ethyl 4-methylnicotinate is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also considered harmful if swallowed.[1] The addition of a hydrochloride salt can alter a compound's physical and chemical properties, including its solubility and bioavailability, which may, in turn, influence its toxicological profile. Therefore, in the absence of specific data for the hydrochloride form, a conservative approach dictates that it should be handled with, at minimum, the same level of precaution as the free base.

Table 1: Hazard Identification for Ethyl 4-methylnicotinate

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3]
Specific target organ toxicity May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a fully buttoned lab coat, and closed-toe shoes.To prevent skin contact, which can lead to irritation.[1]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.To be used in areas with inadequate ventilation or when the potential for aerosol generation exists.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls: Containing the Hazard
  • Ventilation: All handling of Ethyl 4-methylnicotinate hydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Handling Procedures: A Workflow for Safety

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Appropriate PPE Verify Fume Hood 2. Verify Fume Hood Functionality Don PPE->Verify Fume Hood Weighing 3. Weigh/Measure in Fume Hood Verify Fume Hood->Weighing Dissolving 4. Dissolve/Dilute in Fume Hood Weighing->Dissolving Reaction 5. Perform Reaction in Closed System Dissolving->Reaction Decontaminate 6. Decontaminate Work Area Reaction->Decontaminate Dispose Waste 7. Dispose of Waste Properly Decontaminate->Dispose Waste Doff PPE 8. Doff and Dispose of PPE Dispose Waste->Doff PPE Wash Hands 9. Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Safe Handling Workflow for Ethyl 4-methylnicotinate hydrochloride.

First Aid Measures: Immediate Response to Exposure
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

  • Eye Contact: In case of eye contact, immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

As Ethyl 4-methylnicotinate hydrochloride is a halogenated organic compound, its disposal must be handled with care to prevent environmental contamination.[6]

Waste Segregation and Collection
  • Waste Container: Use a designated, properly labeled, and sealed container for all waste containing Ethyl 4-methylnicotinate hydrochloride. The container should be compatible with halogenated organic waste.[7]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste - Halogenated Organic Material" and should list all constituents.[8]

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[9]

Disposal Procedure
  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[8]

  • Never dispose of this chemical down the drain or in regular trash.[10]

  • Contaminated PPE, such as gloves and disposable lab coats, should also be collected in the designated hazardous waste container.

Disposal_Workflow Start Start Collect_Waste Collect Waste in Designated Container Start->Collect_Waste Label_Container Label as 'Halogenated Organic Waste' Collect_Waste->Label_Container Segregate_Waste Segregate from Non-Halogenated Waste Label_Container->Segregate_Waste Store_Waste Store in a Secure, Well-Ventilated Area Segregate_Waste->Store_Waste Arrange_Disposal Arrange for Licensed Hazardous Waste Disposal Store_Waste->Arrange_Disposal End End Arrange_Disposal->End

Caption: Disposal Workflow for Ethyl 4-methylnicotinate hydrochloride.

By adhering to these guidelines, laboratory professionals can significantly mitigate the risks associated with handling Ethyl 4-methylnicotinate hydrochloride, ensuring a safer working environment and maintaining the highest standards of scientific practice. Always consult your institution's specific safety protocols and the most current regulatory guidelines.

References

  • Loba Chemie. (n.d.). Safety Data Sheet: METHYL NICOTINATE EXTRA PURE. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: H-β-HAla-OH HCl. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methylnicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. United States Department of Labor. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. United States Department of Labor. Retrieved from [Link]

  • Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 4-methylnicotinate. Retrieved from [Link]

  • Southeastern Wisconsin Regional Planning Commission. (n.d.). Impacts of Chlorides on Humans and Human Activities. Retrieved from [Link]

  • The Center for Construction Research and Training. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards. CPWR. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Metal chloride salts in the preparation of activated carbon and their hazardous outlook. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methylnicotinate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methylnicotinate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.